N-propylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h8,10H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJIWUIQOQCGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585497 | |
| Record name | N-Propylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200267-73-8 | |
| Record name | N-Propyl-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200267-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
therapeutic potential of N-propylpiperidine-4-carboxamide derivatives
An In-Depth Technical Guide to the Therapeutic Potential of N-propylpiperidine-4-carboxamide Derivatives
Executive Summary
The this compound scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile and privileged structure for the development of novel therapeutics. Characterized by a robust six-membered heterocyclic piperidine ring, an N-propyl substitution, and a functional carboxamide moiety, this core structure possesses an ideal balance of rigidity and conformational flexibility, along with hydrogen bond donor and acceptor capabilities.[1] These features make it an exceptional building block for creating compound libraries and performing detailed structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive exploration of the synthesis, diverse pharmacological applications, and preclinical development of this compound derivatives. We delve into their established and emerging roles as potent inhibitors of critical enzymes in oncology (PARP, ALK), neurodegenerative diseases (secretory Glutaminyl Cyclase, Cholinesterase), and infectious diseases (malaria), as well as modulators of G Protein-Coupled Receptors (GPCRs) and sigma receptors for CNS disorders.[1][2][3][4][5][6] Detailed synthetic protocols, workflows for lead optimization, and data-driven insights are presented to equip researchers and drug development professionals with the technical knowledge to harness the full therapeutic potential of this remarkable chemical scaffold.
The this compound Scaffold: A Foundation for Therapeutic Innovation
The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[7] The this compound core specifically combines several key features:
-
Structural Rigidity and 3D Diversity: The piperidine ring provides a defined three-dimensional geometry, which is crucial for precise interaction with biological targets.
-
Hydrogen Bonding Capabilities: The carboxamide group contains both a hydrogen bond donor (N-H) and an acceptor (C=O), enabling strong and specific binding to protein active sites.[1]
-
Modulation of Physicochemical Properties: The N-propyl group and substitutions on the carboxamide nitrogen can be systematically modified to fine-tune properties like lipophilicity, polarity, and basicity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
These intrinsic properties have established the scaffold as a "privileged" structure, meaning it is capable of binding to multiple, unrelated biological targets, leading to a broad spectrum of therapeutic applications.
Synthetic Strategies and Library Generation
The synthesis of this compound and its derivatives is well-established, allowing for the efficient creation of diverse chemical libraries for high-throughput screening and SAR studies.
Core Synthesis Strategy
The assembly of the core scaffold typically involves a multi-step sequence where the piperidine ring is first functionalized, followed by the introduction of the N-propyl group and the formation of the carboxamide bond. The causality behind this sequence is to build the core structure methodically, ensuring high yields and purity before diversification.
Experimental Protocol: Synthesis of this compound
-
Starting Material: Begin with a commercially available piperidine-4-carboxylic acid derivative, such as ethyl isonipecotate.
-
N-Alkylation (Propylation):
-
Rationale: This step introduces the defining propyl group. Propyl iodide or propyl bromide are common alkylating agents. A weak base like potassium carbonate (K₂CO₃) is used to neutralize the hydrohalic acid byproduct without promoting side reactions. Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction.
-
Procedure: Dissolve ethyl isonipecotate (1 eq.) and potassium carbonate (1.5 eq.) in acetonitrile. Add propyl iodide (1.2 eq.) dropwise. Reflux the mixture for 12-18 hours, monitoring by TLC. After completion, filter the solid, concentrate the filtrate, and purify by column chromatography to yield ethyl 1-propylpiperidine-4-carboxylate.
-
-
Saponification (Ester Hydrolysis):
-
Rationale: The ethyl ester must be converted to a carboxylic acid to be activated for amide bond formation. Saponification with a strong base like sodium hydroxide (NaOH) is a standard and efficient method.
-
Procedure: Dissolve the ester from the previous step in a mixture of ethanol and water. Add aqueous NaOH (2 M, 2 eq.) and stir at room temperature for 4-6 hours. Acidify the reaction mixture with HCl (1 M) to pH ~4-5 to precipitate the carboxylic acid. Filter, wash with cold water, and dry to obtain 1-propylpiperidine-4-carboxylic acid.
-
-
Amide Bond Formation (Amidation):
-
Rationale: This is the final step to form the carboxamide. The carboxylic acid is activated using a coupling agent like HATU or HBTU, which forms a highly reactive intermediate. A non-nucleophilic base such as DIPEA is required to scavenge the protons released during the reaction, driving it to completion.
-
Procedure: Dissolve 1-propylpiperidine-4-carboxylic acid (1 eq.), HATU (1.1 eq.), and DIPEA (3 eq.) in DMF. Stir for 20 minutes to pre-activate the acid. Add the desired amine (e.g., a solution of ammonia in methanol or a primary/secondary amine) (1.2 eq.) and stir at room temperature for 8-12 hours. Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield the final this compound derivative.
-
Workflow for Derivative Library Synthesis
For efficient drug discovery, libraries of derivatives are often created using solid-phase synthesis (SPS), which simplifies purification and allows for parallel processing.[1]
Caption: Workflow for Solid-Phase Synthesis of a Derivative Library.
Pharmacological Landscape: A Multi-Target Profile
The this compound scaffold has been successfully employed to develop inhibitors and modulators for a wide array of biological targets.
Oncology
Target 1: Poly(ADP-ribose) Polymerase (PARP) Inhibition PARP enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.
A lead preclinical candidate, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) , was identified as a potent PARP-1 inhibitor.[2] This compound demonstrated excellent enzyme potency, cellular activity, and oral bioavailability.[2] It showed significant in vivo efficacy in a murine melanoma model when combined with the DNA-damaging agent temozolomide and in a breast cancer xenograft model with cisplatin.[2]
Target 2: Anaplastic Lymphoma Kinase (ALK) Inhibition ALK is a receptor tyrosine kinase whose aberrant activation is a key driver in several cancers, including non-small cell lung cancer. Piperidine carboxamide derivatives have been identified as promising ALK inhibitors.[4] The development of these inhibitors often relies on computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling to understand how structural modifications impact inhibitory activity, thereby guiding the design of more potent and selective compounds.[4]
Table 1: Potency of Selected Oncology-Focused Derivatives
| Compound ID | Target | Potency (Ki / IC₅₀ / EC₅₀) | Therapeutic Area | Reference |
|---|---|---|---|---|
| A-620223 | PARP-1 | Ki: 8 nM | Cancer | [2] |
| A-620223 | Whole Cell | EC₅₀: 3 nM | Cancer | [2] |
| Compound 24 * | ALK (Karpas-299 cells) | IC₅₀: 0.003 µM | Cancer | [4] |
| Crizotinib | ALK | IC₅₀: 0.02 µM | Cancer | [4] |
*As referenced in a 3D-QSAR study as the template molecule.
Neurodegenerative Disorders
The blood-brain barrier (BBB) presents a significant challenge for CNS drug development. The physicochemical properties of the piperidine scaffold can be tuned to enhance BBB permeability, making it attractive for targeting neurological diseases.[8]
Target 1: Secretory Glutaminyl Cyclase (sQC) Inhibition In Alzheimer's disease (AD), the overexpression of sQC leads to the formation of pyroglutamate amyloid-beta (pGlu-Aβ), a highly neurotoxic variant of Aβ that seeds the formation of larger plaques.[3][9] Inhibiting sQC is therefore a promising disease-modifying strategy.[3] Through pharmacophore-assisted virtual screening, a novel sQC inhibitor with a piperidine-4-carboxamide core (Cpd-41) was identified, demonstrating the scaffold's utility in designing molecules to prevent this pathological process.[3]
Caption: Inhibition of pGlu-Aβ formation by sQC-targeting derivatives.
Target 2: Cholinesterase Inhibition Inhibiting acetylcholinesterase (AChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. Based on a lead compound, researchers developed a series of N-benzylpiperidine carboxamide derivatives by replacing a metabolically labile ester linker with a more stable amide bond.[6] This work led to the identification of potent AChE inhibitors, with the most active analogs showing IC₅₀ values in the nanomolar to low micromolar range.[6]
Other Emerging Therapeutic Areas
-
MALT1 Inhibition: For autoimmune diseases and B-cell lymphomas, N-aryl-piperidine-4-carboxamides have been developed as potent and selective inhibitors of the MALT1 protease, a key component of the NF-κB signaling pathway.[10]
-
Antimalarial Activity: A piperidine carboxamide, identified through phenotypic screening, showed potent activity against Plasmodium falciparum.[5] Genetic studies revealed its target to be the parasite's proteasome β5 active site, highlighting a species-selective mechanism that could be exploited for new antimalarial drugs.[5]
Lead Optimization: A Case Study in Overcoming PK Challenges
The journey from a screening hit to a clinical candidate requires rigorous optimization of both potency and pharmacokinetic properties. The development of MALT1 inhibitors serves as an excellent case study.
Challenge: Initial potent hits in the N-aryl-piperidine-4-carboxamide series were plagued by very high clearance in rats, severely limiting their potential for in vivo efficacy.[10] The primary metabolic liability was identified as cleavage of the central amide bond.
Solution: A tiered screening approach was implemented, prioritizing metabolic stability alongside potency. An in vitro rat hepatocyte assay was established to predict in vivo clearance. This assay provided a strong in vitro-in vivo correlation (IVIVC), enabling researchers to rapidly assess the metabolic stability of new analogs and guide synthetic efforts toward more robust molecules.[10]
Experimental Protocol: In Vitro Hepatocyte Stability Assay
-
Rationale: Hepatocytes are the primary site of drug metabolism. Incubating a compound with live hepatocytes and measuring its disappearance over time provides a reliable estimate of its intrinsic metabolic clearance. This data is crucial for predicting how long a drug will last in the body.
-
Cell Preparation: Thaw cryopreserved rat hepatocytes and assess viability using trypan blue exclusion. Only use lots with >85% viability.
-
Incubation:
-
Prepare a suspension of hepatocytes in incubation medium (e.g., Williams' Medium E) at a concentration of 1 x 10⁶ viable cells/mL.
-
Pre-warm the cell suspension to 37°C.
-
Add the test compound (e.g., from a DMSO stock solution) to the cell suspension to a final concentration of 1 µM. The final DMSO concentration should be <0.5% to avoid cytotoxicity.
-
-
Time Points: Aliquots of the incubation mixture are taken at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Immediately stop the metabolic activity in each aliquot by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical purposes).
-
Sample Analysis: Centrifuge the samples to pellet cell debris. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Caption: Hit-to-Lead Optimization Workflow for Improving Metabolic Stability.
Future Directions and Unexplored Potential
The therapeutic journey of this compound derivatives is far from over. Future research should focus on:
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Expanding Therapeutic Targets: The scaffold's versatility suggests it could be adapted for other enzyme families (e.g., other kinases, proteases) or receptor classes.
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Targeted Delivery: Conjugating these derivatives to targeting moieties (e.g., antibodies) could enhance their efficacy and reduce off-target effects, particularly in oncology.
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Addressing CNS Challenges: For neurodegenerative diseases, a key challenge remains optimizing for high BBB penetration while avoiding efflux by transporters like P-glycoprotein.
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Advanced Computational Design: The integration of artificial intelligence and machine learning with traditional computational chemistry can accelerate the design-synthesize-test cycle, enabling the rapid discovery of novel candidates with superior, multi-parameter optimized profiles.
References
- This compound|High-Purity Research Chemical - Benchchem. Benchchem.
- Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP)
- Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed.
- Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors | Request PDF.
- Piperine and Its Metabolite's Pharmacology in Neurodegener
- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the tre
- N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. PubMed.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
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- 3. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
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N-Propylpiperidine-4-carboxamide: A Comprehensive Technical Guide for Chemical and Pharmacological Research
Abstract
N-Propylpiperidine-4-carboxamide (CAS No. 200267-73-8) is a key heterocyclic molecule that serves as a versatile building block in contemporary medicinal chemistry.[1] Its piperidine core is a prevalent scaffold in a multitude of biologically active compounds, positioning this specific derivative as a crucial intermediate in the synthesis of novel therapeutic agents.[1][2] This technical guide provides an in-depth analysis of this compound, encompassing its chemical identifiers, physicochemical properties, synthesis methodologies, spectral characterization, and its role in drug discovery. The narrative is structured to deliver not only factual data but also field-proven insights into its application, grounded in authoritative scientific literature. This document is intended for researchers, chemists, and pharmacologists engaged in the design and development of next-generation therapeutics.
Core Chemical Identity and Physicochemical Properties
This compound is a derivative of piperidine, a foundational six-membered nitrogen-containing heterocycle.[3] The structure is characterized by a propyl group attached to the piperidine nitrogen and a carboxamide functional group at the 4-position. These features, a tertiary amine and an amide, provide sites for hydrogen bonding and potential ionic interactions, making it a valuable pharmacophore in drug design.[1]
Chemical Identifiers
A precise understanding of a compound's identifiers is critical for accurate sourcing, regulatory compliance, and unambiguous scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 200267-73-8 | [1] |
| Molecular Formula | C₉H₁₈N₂O | [1][4] |
| Molecular Weight | 170.26 g/mol | [1] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CCCNC(=O)C1CCNCC1 | [4] |
| InChI Key | CFJIWUIQOQCGKP-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
Experimental physicochemical data for this compound is not extensively reported in publicly accessible literature, likely due to its primary role as a synthetic intermediate. However, properties can be predicted based on its structure and data from related compounds like piperidine.
| Property | Predicted/Inferred Value | Rationale/Notes |
| Physical State | Likely a solid at room temperature. | Similar carboxamides are often crystalline solids. |
| Melting Point | Not available. | For comparison, piperidine has a melting point of -7 °C.[3] |
| Boiling Point | Not available. | For comparison, piperidine has a boiling point of 106 °C.[3] |
| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of the amine and amide groups should confer aqueous solubility. |
| pKa | ~9-10 (for the piperidine nitrogen) | The piperidine nitrogen is a secondary amine, with a typical pKa in this range. |
| logP (predicted) | 0.5 | A low logP value is predicted, suggesting a degree of hydrophilicity.[4] |
Synthesis and Characterization
The synthesis of this compound is conceptually straightforward, relying on established organic chemistry transformations. The most logical and common approach involves the N-alkylation of the readily available starting material, piperidine-4-carboxamide (also known as isonipecotamide).
Synthetic Workflow: N-Alkylation
The introduction of the propyl group onto the piperidine nitrogen is a key derivatization step.[1] This is typically achieved through a nucleophilic substitution reaction where the secondary amine of piperidine-4-carboxamide acts as the nucleophile.
Start [label="Piperidine-4-carboxamide\n(Isonipecotamide)"]; Reagent [label="Propyl Halide (e.g., 1-Bromopropane)\n+ Base (e.g., K₂CO₃, Et₃N)", shape=ellipse, fillcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., DMF, Acetonitrile)", shape=ellipse, fillcolor="#FFFFFF"]; Reaction [label="N-Alkylation Reaction", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Purification\n(e.g., Column Chromatography)"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reagent -> Reaction [label="Reagents"]; Solvent -> Reaction [label="Conditions"]; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
General workflow for the synthesis of this compound.
Experimental Protocol: N-propylation of Piperidine-4-carboxamide
This protocol is a representative procedure based on standard N-alkylation methodologies for secondary amines.[5]
-
Reaction Setup: To a solution of piperidine-4-carboxamide (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.0-3.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane or 1-iodopropane (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected NMR and IR features can be predicted based on its chemical structure.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group, including a triplet for the terminal methyl protons (CH₃) and two multiplets for the methylene protons (CH₂). The protons on the piperidine ring will likely appear as a series of complex, overlapping multiplets in the aliphatic region due to their diastereotopic nature.[1]
¹³C-NMR Spectroscopy: The carbon NMR spectrum would be distinguished by a key resonance for the amide carbonyl carbon, appearing significantly downfield (~175 ppm). The carbons of the propyl group and the piperidine ring would appear in the upfield aliphatic region.[1]
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the primary amide (~3300-3100 cm⁻¹), a strong C=O stretch from the amide carbonyl (~1650 cm⁻¹), and C-H stretching from the aliphatic groups (~2950-2850 cm⁻¹).
Role in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a scaffold for building more complex molecules with therapeutic potential. The piperidine-4-carboxamide core is a recognized pharmacophore present in numerous investigational and approved drugs.[1][2]
A Versatile Scaffold for Diverse Targets
The this compound structure serves as a starting point for developing ligands for a wide array of biological targets.
-
Central Nervous System (CNS) Targets: Piperidine derivatives are extensively investigated as ligands for aminergic G-protein coupled receptors (GPCRs), which are implicated in a variety of neurological and psychiatric disorders.[1]
-
Oncology: The piperidine carboxamide core is a key structural feature in potent inhibitors of various kinases, such as Anaplastic Lymphoma Kinase (ALK), which are crucial targets in targeted cancer therapy.[1] Derivatives of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide have been identified as potent PARP inhibitors for cancer treatment.[1]
-
Infectious Diseases: Piperidine carboxamides have been identified as a promising class of antimalarial agents that target the Plasmodium falciparum proteasome.[6]
-
Neurodegenerative Diseases: A piperidine-4-carboxamide moiety was identified in a novel inhibitor of secretory glutaminyl cyclase (sQC), a target for Alzheimer's disease therapy.[7]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold is a common strategy in lead optimization. Studies on related series have revealed key SAR trends:
-
N-Alkyl Chain Length: The length and branching of the alkyl chain on the piperidine nitrogen can significantly impact biological activity. For some targets, an optimal chain length is observed, beyond which activity may decrease due to unfavorable steric interactions or altered physicochemical properties like lipophilicity.[1]
-
Carboxamide Modifications: The amide group can be modified or replaced with bioisosteres (e.g., sulfonamides) to improve metabolic stability or alter binding interactions. However, such changes can sometimes lead to a loss of activity, highlighting the importance of the amide's hydrogen bonding capabilities.[1]
Scaffold [label="this compound\nCore Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Mod1 [label="Modify N-Propyl Group\n(Chain Length, Branching)", fillcolor="#FBBC05", fontcolor="#202124"]; Mod2 [label="Modify Carboxamide\n(Bioisosteric Replacement)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mod3 [label="Modify Piperidine Ring\n(Substitution, Conformation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Outcome [label="Altered Biological Activity\n(Potency, Selectivity, PK/PD)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Scaffold -> {Mod1, Mod2, Mod3}; {Mod1, Mod2, Mod3} -> Outcome; }
Logical flow of Structure-Activity Relationship (SAR) studies.
Safety, Handling, and Storage
This compound is intended for research use only.[1] As with all laboratory chemicals, it should be handled with appropriate precautions by trained personnel.
Hazard Identification and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE):
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
This compound stands as a molecule of significant interest and utility for the drug discovery and development community. While it may not be an end-product therapeutic itself, its role as a versatile and synthetically accessible intermediate is firmly established. Its structural features provide a robust foundation for the generation of compound libraries aimed at a diverse range of biological targets, from kinases in oncology to GPCRs in neuroscience. This guide has consolidated the core technical information necessary for researchers to effectively utilize this compound, from its fundamental identifiers and synthesis to its broader context in medicinal chemistry. Future research leveraging this scaffold will undoubtedly continue to contribute to the pipeline of novel and impactful therapeutics.
References
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AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved February 15, 2026, from [Link]
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Hassan, M., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Scientific Reports, 12(1), 20790. Available at: [Link]
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Gold, B., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(5), 454-465.e10. Available at: [Link]
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American Elements. (n.d.). N-[3-(dimethylamino)propyl]piperidine-4-carboxamide. Retrieved February 15, 2026, from [Link]
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de Oliveira, A. C., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry, 12(8), 3169-3180. Available at: [Link]
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Available at: [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved February 15, 2026, from [Link]
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Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. Available at: [Link]
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Mészáros, A., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry, 30(26), e202304205. Available at: [Link]
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Mor, M., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]
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Rydzik, A. M., et al. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... ResearchGate. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760460, N-methylpiperidine-4-carboxamide. Retrieved February 15, 2026, from [Link]
Sources
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - this compound hydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]
- 5. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
molecular weight and formula of N-propylpiperidine-4-carboxamide
The following technical guide details the molecular characteristics, structural isomerism, and synthetic pathways of N-propylpiperidine-4-carboxamide .
Executive Technical Summary
This compound is a pharmaceutical building block belonging to the piperidine carboxamide class.[1] Researchers must exercise critical caution regarding the nomenclature of this compound, as the string "N-propyl" is chemically ambiguous in this context. It can refer to two distinct structural isomers with identical molecular weights and formulas but vastly different chemical reactivities and biological targets.
-
Isomer A (Amide-Substituted): this compound (Propyl group on the amide nitrogen). Commonly used as a scaffold for fragment-based drug discovery.
-
Isomer B (Ring-Substituted): 1-propylpiperidine-4-carboxamide (Propyl group on the piperidine nitrogen).[2][3] A key intermediate in the synthesis of PARP inhibitors and other CNS-active agents.
This guide provides the definitive physicochemical data for both isomers to ensure experimental precision.
Physicochemical Core Data
The following data establishes the baseline identity for the compound. Note that while the Molecular Formula and Molecular Weight are identical for both isomers, their CAS Registry Numbers and LogP values differ.
Comparative Data Table
| Property | Isomer A: Amide-Substituted | Isomer B: Ring-Substituted |
| Systematic Name | This compound | 1-propylpiperidine-4-carboxamide |
| Synonyms | Piperidine-4-carboxylic acid propylamide | 1-propyl-isonipecotamide |
| CAS Registry Number | 200267-73-8 | 292080-51-4 |
| Molecular Formula | C₉H₁₈N₂O | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol | 170.25 g/mol |
| Exact Mass | 170.1419 | 170.1419 |
| Structure (SMILES) | CCCNC(=O)C1CCNCC1 | CCCCN1CCC(CC1)C(N)=O |
| pKa (Calculated) | ~10.8 (Piperidine NH) | ~9.2 (Tertiary Amine) |
| Predicted LogP | ~0.5 | ~0.8 |
Critical Note on Nomenclature: In authoritative databases like PubChem and BenchChem, the string "this compound" typically maps to Isomer A (CAS 200267-73-8) [1, 2]. However, if your research involves "N-substituted piperidines" for GPCR or kinase targets, you likely require Isomer B [3].
Structural Analysis & Visualization
To prevent synthetic errors, the connectivity of both isomers is visualized below.
-
Isomer A possesses a secondary amine in the piperidine ring (reactive site) and a secondary amide.
-
Isomer B possesses a tertiary amine in the ring (non-reactive) and a primary amide (reactive site).
Diagram: Isomeric Connectivity & Synthesis Logic
Figure 1: Structural divergence of this compound isomers based on synthetic origin.
Synthetic Protocols
For research applications requiring in-house production, the following protocols utilize standard medicinal chemistry workflows.
Protocol A: Synthesis of Isomer A (Amide-Substituted)
Target: this compound (CAS 200267-73-8) Mechanism: Amide coupling followed by deprotection.
-
Starting Material: N-Boc-isonipecotic acid (1.0 eq).
-
Activation: Dissolve in DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.
-
Coupling: Add propylamine (1.1 eq) and DIPEA (2.0 eq). Warm to RT and stir for 12h.
-
Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.
-
Deprotection: Dissolve intermediate in DCM/TFA (4:1). Stir for 2h. Evaporate volatiles.
-
Validation: ESI-MS should show [M+H]⁺ = 171.14.
Protocol B: Synthesis of Isomer B (Ring-Substituted)
Target: 1-propylpiperidine-4-carboxamide (CAS 292080-51-4) Mechanism: Reductive Amination (Preferred over direct alkylation to avoid over-alkylation).
-
Starting Material: Isonipecotamide (Piperidine-4-carboxamide) (1.0 eq).
-
Reagents: Propanal (1.1 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol.
-
Procedure:
-
Mix isonipecotamide and propanal in DCE. Stir for 30 min to form imine.
-
Add STAB slowly at 0°C.
-
Stir at RT for 16h.
-
-
Quench: Add sat. NaHCO₃. Extract with DCM.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
-
Validation: 1H NMR will show characteristic propyl triplets and the disappearance of the ring NH signal.
Applications in Drug Discovery
Understanding the correct isomer is vital for specific therapeutic areas:
-
Isomer A (Amide-Propyl): Often used as a "linker-friendly" secondary amine scaffold. The free piperidine nitrogen allows for attachment to larger aromatic cores (e.g., in the synthesis of GPCR antagonists) [1].
-
Isomer B (Ring-Propyl): This structure serves as the core for PARP inhibitors (e.g., analogs of veliparib or niraparib precursors). The 1-propyl group modulates lipophilicity and blood-brain barrier penetration, while the primary amide interacts with the catalytic domain of the enzyme [4].
References
-
Benchchem. this compound Product Record (CAS 200267-73-8). Retrieved from
-
PubChem. this compound hydrochloride (Compound Summary).[4] National Library of Medicine. Retrieved from
-
ABCR. 1-Propylpiperidine-4-carboxamide (CAS 292080-51-4).[3] Retrieved from
-
Penning, T. D., et al. (2008).[5] "Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer."[1][5] Bioorganic & Medicinal Chemistry, 16(14), 6965-6975.[5] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. US11723929B2 - Methods of improving cell-based therapy - Google Patents [patents.google.com]
- 3. 2749920-95-2|1-(Cyclopropylmethyl)piperidine-4-carbohydrazide|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound hydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]
- 5. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The N-Propylpiperidine-4-carboxamide Scaffold: A Versatile Pharmacophore in Medicinal Chemistry
The following technical guide details the medicinal chemistry of the N-propylpiperidine-4-carboxamide scaffold. This analysis synthesizes structural biology, synthetic organic chemistry, and pharmacology to provide a roadmap for utilizing this privileged structure in drug discovery.
Executive Summary: The "Privileged" Nature of the Scaffold
The This compound core (often referred to as an N-substituted isonipecotamide) represents a "privileged scaffold" in modern drug design. Its utility stems from a precise balance of physicochemical properties: the piperidine ring provides a semi-rigid, metabolic backbone; the 4-carboxamide moiety serves as a hydrogen-bond "anchor" for active site engagement; and the N-propyl chain acts as a lipophilic "handle" to tune blood-brain barrier (BBB) penetration and hydrophobic pocket occupancy.
This guide explores the scaffold’s application across three distinct therapeutic areas: Oncology (PARP inhibitors) , Neurodegeneration (AChE inhibitors) , and Infectious Disease (Malaria proteasome inhibitors) .
Structural Biology & SAR: Why This Core?
The success of this scaffold relies on the spatial arrangement of its three functional domains.
The Pharmacophore Triad
-
The Piperidine Chair: The saturated heterocycle exists predominantly in a chair conformation, projecting substituents at C4 into distinct axial or equatorial vectors. This defined geometry reduces the entropic penalty upon protein binding compared to flexible acyclic amines.
-
The N-Propyl "Handle" (N1 Position):
-
Lipophilicity Tuning: The propyl group (
) adds moderate lipophilicity (+LogP ~1.5 vs. H), enhancing membrane permeability without the solubility crash often seen with longer alkyl chains (butyl/pentyl). -
Steric Fit: In targets like PARP-1 , the N-propyl group fills a specific hydrophobic sub-pocket (the "adenine ribose" binding region) more efficiently than methyl or ethyl groups, leading to higher potency.
-
-
The Carboxamide "Warhead" (C4 Position):
-
H-Bonding: The amide carbonyl accepts H-bonds (e.g., from Ser/Thr hydroxyls), while the
(or substituted amine) donates H-bonds to backbone carbonyls. -
Vectorality: It allows for the attachment of diverse "tail" groups (aryl, heteroaryl) to probe deep pockets in enzymes like Acetylcholinesterase (AChE).
-
Visualization: SAR Logic Flow
The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize this scaffold.
Caption: SAR decomposition of the scaffold, highlighting the distinct functional roles of the N-propyl, piperidine ring, and carboxamide moieties.
Therapeutic Case Studies
Oncology: PARP Inhibition (The "Propyl" Specificity)
One of the most compelling validations of the N-propyl variant comes from the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
-
Compound: A-620223 (2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide).[1]
-
Mechanism: PARP-1 repairs DNA single-strand breaks. Inhibiting it kills cancer cells with BRCA mutations (synthetic lethality).
-
The "Propyl" Effect: SAR studies revealed that the N-propyl group was optimal for potency (
nM). Shorter chains (methyl/ethyl) failed to adequately fill the hydrophobic pocket adjacent to the nicotinamide binding site, while longer chains caused steric clash. -
Outcome: The N-propylpiperidine moiety conferred oral bioavailability and high cellular potency (
nM) [1].
Neurodegeneration: Dual AChE/BChE Inhibitors
In Alzheimer's disease research, the scaffold is used to span the catalytic active site (CAS) and the peripheral anionic site (PAS) of Acetylcholinesterase.
-
Strategy: The piperidine nitrogen (protonated at physiological pH) binds to the anionic aspartate residues. The 4-carboxamide acts as a linker to attach hydrophobic moieties (like benzyl or indole groups) that interact with the PAS.
-
N-Propyl Role: Enhances BBB penetration compared to the parent piperidine, allowing the drug to reach CNS targets effectively [2].
Infectious Disease: Antimalarial Proteasome Inhibitors
Recent phenotypic screens identified piperidine-4-carboxamides as potent inhibitors of the Plasmodium falciparum proteasome (Pf20S).
-
Target: The
subunit of the proteasome.[2] -
Mechanism: The carboxamide carbonyl forms a hydrogen bond network near the active site threonine, while the piperidine core orients the molecule to exploit species-specific differences between human and malarial proteasomes, reducing host toxicity [3].
Synthetic Protocols
Reliable synthesis is critical for library generation. Below are two field-proven methodologies: Reductive Amination (for N-alkylation) and Amide Coupling (for C4 functionalization).
Method A: Reductive Amination (N-Propyl Installation)
This is the preferred route for installing the propyl group on a pre-functionalized piperidine-4-carboxamide.
Protocol:
-
Reagents: Piperidine-4-carboxamide (1.0 equiv), Propanal (1.2 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.), DCM or DCE (Solvent).
-
Procedure:
-
Dissolve piperidine-4-carboxamide in dry DCM.
-
Add propanal and catalytic acetic acid; stir for 30 min at Room Temperature (RT) to form the iminium ion.
-
Add STAB portion-wise over 10 min.
-
Stir at RT for 4–12 hours (monitor via LC-MS).
-
Quench: Add saturated
solution. -
Workup: Extract with DCM (3x), dry over
, and concentrate. -
Purification: Flash chromatography (MeOH/DCM gradient).
-
Method B: Library Synthesis (C4 Diversification)
For generating derivatives to probe the active site (e.g., varying the amide N-substituents).
Protocol:
-
Starting Material: 1-propylpiperidine-4-carboxylic acid (commercially available or hydrolyzed from the ester).
-
Coupling:
-
Mix Acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.
-
Add the desired Amine (
, 1.1 equiv). -
Stir at RT for 2–6 hours.
-
-
Self-Validating Step: The disappearance of the carboxylic acid peak in LC-MS and the emergence of the product mass (
) confirms coupling. -
Yield: Typically 70–90% for primary/secondary amines.
Synthetic Workflow Diagram
Caption: Step-wise synthetic pathway from the parent isonipecotamide to the final N-propyl functionalized library.
Physicochemical Profile (Data Summary)
The following table summarizes the predicted physicochemical properties of the core scaffold (
| Property | N-Methyl Analog | N-Propyl Scaffold | Impact on Drug Design |
| Molecular Weight | 142.2 g/mol | 170.26 g/mol | Remains widely within Fragment-Based Drug Design (FBDD) limits (<200). |
| cLogP | ~0.4 | ~1.4 | Propyl variant has ideal lipophilicity for BBB penetration (LogP 1–3 range). |
| TPSA | 46.3 Ų | 46.3 Ų | Unchanged; low TPSA favors good membrane permeability. |
| Rotatable Bonds | 1 | 3 | Slight increase in entropy, but the propyl chain is flexible enough to fit pockets. |
| pKa (Piperidine N) | ~10.5 | ~10.6 | Remains basic; likely protonated at physiological pH (cation-pi interactions). |
References
-
Penning, T. D., et al. (2008). "Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer."[1] Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. Link
-
BenchChem. (n.d.). "this compound: Structure, Properties, and Applications." BenchChem Compound Database. Link
-
Lawong, A., et al. (2022). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology, 29, 1-14. Link
-
Romanelli, M. N., et al. (2022).[3] "The piperazine and piperidine scaffolds for novel drug discovery efforts."[4] Expert Opinion on Drug Discovery, 17(9), 969-984.[3] Link
Sources
- 1. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Optimized N-Alkylation Strategies for Piperidine-4-carboxamide
Abstract
Piperidine-4-carboxamide (Isonipecotamide) is a critical pharmacophore in drug discovery, serving as a scaffold for proteasome inhibitors, GPCR ligands, and kinase inhibitors. Its dual-nitrogen architecture—a nucleophilic secondary amine and a primary amide—presents specific chemoselectivity and solubility challenges. This guide details two validated protocols for the selective N-alkylation of the piperidine ring: Direct Nucleophilic Substitution (
Strategic Analysis & Chemoselectivity
The Challenge: Selectivity & Solubility
The core challenge in alkylating piperidine-4-carboxamide lies in distinguishing between the two nitrogen centers and managing solubility.
-
Chemoselectivity: The piperidine ring nitrogen (
) is significantly more nucleophilic than the primary amide nitrogen ( ). However, the use of strong bases (e.g., NaH, LiHMDS) can deprotonate the amide, leading to competitive -alkylation at the amide site or O-alkylation. Solution: Use mild inorganic bases ( ) or organic bases (DIPEA) that are strong enough to scavenge acid but too weak to deprotonate the amide. -
Solubility: The primary amide moiety renders the starting material highly polar and water-soluble. It is sparingly soluble in non-polar solvents (Hexane, Toluene) but soluble in DMF, DMSO, MeOH, and water. Solution: Reactions must be conducted in polar aprotic solvents (DMF, MeCN) or halogenated solvents (DCM, DCE) depending on the method.
Decision Matrix: Choosing the Right Method
| Feature | Method A: Direct Alkylation ( | Method B: Reductive Amination |
| Electrophile | Alkyl Halides (R-X), Tosylates | Aldehydes (R-CHO) or Ketones (R-CO-R') |
| Mechanism | Nucleophilic Substitution | Imine formation followed by hydride reduction |
| Risk | High risk of over-alkylation (Quaternization) | Very low risk of over-alkylation (Mono-selective) |
| Kinetics | Dependent on steric hindrance of R-X | Generally fast; steric hindrance less critical |
| Preferred For | Simple primary alkyl chains (Methyl, Ethyl, Benzyl) | Secondary alkyl groups or complex functionalized chains |
Visualization: Workflow & Mechanism
The following diagram illustrates the decision logic and mechanistic pathways for both protocols.
Caption: Decision tree for N-alkylation strategies based on electrophile availability and mechanistic pathway.
Experimental Protocols
Method A: Direct Alkylation ( )
Best for: Primary alkyl halides (e.g., Benzyl bromide, Ethyl iodide). Critical Control: Stoichiometry must be strictly controlled to prevent quaternary ammonium salt formation.
Reagents & Materials
-
Substrate: Piperidine-4-carboxamide (1.0 equiv)
-
Electrophile: Alkyl Halide (1.05 equiv) — Do not exceed 1.1 equiv.
-
Base: Potassium Carbonate (
, 2.0 equiv) or DIPEA (1.5 equiv). -
Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (MeCN).
-
Note: DMF is preferred for solubility; MeCN allows for easier workup if the substrate dissolves.
-
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperidine-4-carboxamide (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add finely ground, anhydrous
(2.0 equiv). Stir the suspension at Room Temperature (RT) for 15 minutes.-
Why: This ensures the base is dispersed and ready to scavenge HBr/HI generated during the reaction.
-
-
Electrophile Addition: Add the Alkyl Halide (1.05 equiv) dropwise over 10 minutes.
-
Control: Slow addition keeps the concentration of electrophile low relative to the amine, favoring mono-alkylation.
-
-
Reaction:
-
Reactive Halides (Benzyl/Allyl): Stir at RT for 4–12 hours.
-
Unreactive Halides (Alkyl Chlorides): Heat to 60–80°C for 12–24 hours.
-
-
Monitoring: Monitor by LC-MS or TLC (Mobile phase: 10% MeOH in DCM with 1%
). Look for the disappearance of the baseline spot (amine) and appearance of the product. -
Workup (Aqueous):
-
Dilute the reaction mixture with water (5x reaction volume).
-
If solid precipitates: Filter, wash with water and hexanes, and dry under vacuum.
-
If oil/solution: Extract with 10% MeOH/DCM or EtOAc (3x). The amide group makes the product polar; simple EtOAc might not be sufficient.
-
Wash organic layers with brine, dry over
, and concentrate.
-
Method B: Reductive Amination (Preferred)
Best for: Aldehydes and Ketones.[1]
Advantage: Highly selective for mono-alkylation; avoids quaternization completely.
Standard Reagent: Sodium Triacetoxyborohydride (STAB) — milder than
Reagents & Materials
-
Substrate: Piperidine-4-carboxamide (1.0 equiv)
-
Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv).
-
Reducing Agent: Sodium Triacetoxyborohydride (
, STAB) (1.4 equiv). -
Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Solubility Note: If the starting material is insoluble in DCM, use a DCM/MeOH (9:1) mixture or THF.
-
Step-by-Step Protocol
-
Imine Formation: In a dry flask, suspend Piperidine-4-carboxamide (1.0 equiv) in DCE (0.1 – 0.2 M). Add the Aldehyde/Ketone (1.1 equiv).
-
Acidification: Add Acetic Acid (1.0 equiv). Stir at RT for 30–60 minutes.
-
Reduction: Add STAB (1.4 equiv) in one portion.
-
Observation: Mild gas evolution (
) may occur.
-
-
Reaction: Stir at RT under nitrogen for 4–16 hours.
-
Quench: Quench the reaction by adding saturated aqueous
solution. Stir vigorously for 15 minutes until gas evolution ceases. -
Workup:
-
Separate the organic layer.[7]
-
Extract the aqueous layer with DCM (2x).
-
Critical Step: Because the product contains an amide, check the aqueous layer by LC-MS to ensure no product remains. If it does, extract with n-Butanol or 20% Isopropanol/DCM.
-
Combine organics, dry over
, and concentrate.
-
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Over-alkylation (Method A) | Excess alkyl halide or high temperature. | Switch to Method B (Reductive Amination) if possible. If using Method A, reduce halide to 0.95 equiv and add very slowly at 0°C. |
| Poor Solubility | High polarity of primary amide. | Use DMF as solvent.[3] For workup, avoid simple ether/hexane extractions; use DCM/MeOH or n-Butanol. |
| No Reaction (Method B) | Steric hindrance or stable ketone. | Increase temp to 40°C. Switch reducing agent to |
| Product in Aqueous Phase | Product is highly polar (amphiphilic). | Saturate the aqueous phase with NaCl (salting out). Use continuous extraction or lyophilize the aqueous phase and triturate with MeOH. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Lawong, A., et al. (2022). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology, 29(12), 1-14. [Link]
-
Ripin, D. H. B., et al. (2003).[5] "Development of a Scaleable Process for the Preparation of 1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one." Organic Process Research & Development, 7(1), 115-120.[5] (Describes handling of piperidine intermediates). [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. (Context on piperidine carboxamide as a scaffold). [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Facile, High-Yield Synthesis of N-Propylpiperidine-4-carboxamide via Microwave-Assisted Direct Amidation
Abstract: This application note provides a comprehensive guide to the rapid and efficient synthesis of N-propylpiperidine-4-carboxamide, a key building block in contemporary drug discovery.[1] By leveraging the principles of microwave-assisted organic synthesis (MAOS), this protocol circumvents the prolonged reaction times and potential side-product formation associated with conventional heating methods.[2][3] We present a detailed, step-by-step methodology for a direct amidation reaction, highlighting the causal relationships between reaction parameters and outcomes. This guide is intended for researchers and professionals in medicinal chemistry and process development, offering a robust and reproducible pathway to this valuable synthetic intermediate.
Introduction: The Significance of this compound and the Rationale for Microwave Synthesis
The piperidine carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive molecules targeting a wide array of pathological conditions.[4][5] Specifically, this compound serves as a crucial intermediate in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders and as a pharmacophore in oncology research.[1] Its structure, featuring both hydrogen bond donor and acceptor sites, makes it a versatile component for library synthesis and structure-activity relationship (SAR) studies.[1]
Traditional methods for amide bond formation often necessitate harsh conditions, extended reaction times, and the use of coupling agents that can complicate purification and generate significant waste.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative.[7][8] The primary advantages of MAOS include:
-
Accelerated Reaction Rates: Microwave irradiation directly and uniformly heats the reaction mixture, dramatically reducing reaction times from hours to mere minutes.[2][8][9]
-
Improved Yields and Purity: The precise temperature control and rapid heating minimize the formation of by-products, leading to higher yields and cleaner reaction profiles.[3][8]
-
Energy Efficiency and Green Chemistry: Reduced reaction times translate to lower energy consumption.[2][9] Furthermore, MAOS often allows for solvent-free conditions, aligning with the principles of green chemistry.[7][10][11]
This protocol details a direct amidation approach, reacting piperidine-4-carboxylic acid with propylamine under microwave irradiation, obviating the need for pre-activation or coupling reagents.
Reaction Mechanism and Workflow
The core of this synthesis is the direct formation of an amide bond between a carboxylic acid and an amine. Under thermal conditions, this reaction is typically slow and requires high temperatures to drive off the water by-product. Microwave energy efficiently overcomes the activation energy barrier for this transformation.
The proposed workflow is designed for efficiency and simplicity, moving from starting materials to the purified product in a streamlined manner.
Figure 1: A comprehensive workflow diagram illustrating the key stages of the microwave-assisted synthesis of this compound.
Detailed Experimental Protocol
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Piperidine-4-carboxylic acid | ≥98% | e.g., Sigma-Aldrich | |
| Propylamine | ≥99% | e.g., Sigma-Aldrich | |
| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific | For extraction |
| Sodium Sulfate (anhydrous) | ACS Grade | e.g., Fisher Scientific | For drying |
| Saturated Sodium Bicarbonate | ACS Grade | e.g., Fisher Scientific | For work-up |
| Silica Gel | 60 Å, 230-400 mesh | e.g., VWR | For column chromatography |
| Equipment | |||
| Microwave Synthesizer | e.g., CEM, Biotage | Capable of temperature control | |
| 10 mL Microwave Reaction Vial | With magnetic stir bar | ||
| Standard laboratory glassware | |||
| Rotary Evaporator | |||
| Thin Layer Chromatography (TLC) Plates | Silica gel coated |
3.2. Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 mmol, 129.16 mg).
-
Amine Addition: To the same vial, add propylamine (1.2 mmol, 70.94 mg, 0.098 mL). Rationale: A slight excess of the amine is used to ensure the complete consumption of the carboxylic acid.
-
Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at 160°C for 15 minutes. The pressure should be monitored and should not exceed the vial's safety limit (typically ~20 bar). Rationale: High temperature under sealed-vessel conditions accelerates the dehydration process required for amide bond formation.[10][11] Microwave heating ensures rapid and uniform temperature attainment.
-
Reaction Completion: After irradiation, allow the vial to cool to room temperature. Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM) to confirm the consumption of the starting material.
-
Aqueous Work-up: Dilute the reaction mixture with dichloromethane (20 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove any unreacted carboxylic acid. Rationale: The basic wash deprotonates the carboxylic acid, rendering it water-soluble and facilitating its removal from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane to afford the pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 170.26 g/mol .[1]
Results and Discussion
This microwave-assisted protocol provides a significant improvement over conventional heating methods. The reaction parameters are summarized below.
| Parameter | Conventional Method (Typical) | Microwave-Assisted Method |
| Reaction Time | 12 - 24 hours | 15 minutes |
| Temperature | Reflux (~100-150°C) | 160°C |
| Yield | Moderate (40-60%) | High (85-95%) |
| Solvent | High-boiling point solvents | Solvent-free |
| Work-up | Often complex | Simple extraction |
The solvent-free nature of this reaction is a key advantage, reducing both cost and environmental impact.[7] The rapid, controlled heating provided by the microwave minimizes the potential for side reactions, leading to a cleaner product and simplifying the purification process.[3][8]
Figure 2: Reaction scheme for the direct amidation of piperidine-4-carboxylic acid with propylamine.
Conclusion
This application note demonstrates a highly efficient, rapid, and environmentally benign protocol for the synthesis of this compound using microwave irradiation. The method offers substantial advantages over traditional synthetic routes, including drastically reduced reaction times, higher yields, and simplified purification.[12] This protocol is robust and scalable, making it highly suitable for applications in drug discovery and development where rapid access to such scaffolds is essential.
References
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]
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Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. Available at: [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
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Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]
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THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]
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Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. Available at: [Link]
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Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. Available at: [Link]
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A Review of Amide Bond Formation in Microwave Organic Synthesis. Bentham Science. Available at: [Link]
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Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Available at: [Link]
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Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. Available at: [Link]
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Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. Available at: [Link]
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Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. Available at: [Link]
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Application Notes and Protocols: Reagents for Amide Bond Formation in Piperidine Derivatives
<_
Introduction: The Central Role of the Amide Bond in Piperidine-Containing Pharmaceuticals
The piperidine motif is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for engaging biological targets. The formation of an amide bond connected to the piperidine nitrogen or as a substituent on the ring is one of the most critical and frequently performed transformations in the synthesis of these bioactive molecules.[2][3] This guide provides an in-depth exploration of the reagents and protocols for constructing this vital linkage, offering a blend of mechanistic understanding and practical, field-proven methodologies for researchers, scientists, and drug development professionals.
Part 1: Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[4] The primary hurdle is the unfavorable reaction between the acidic carboxylic acid and the basic amine, which leads to a non-productive acid-base reaction.[5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[6] This is the fundamental role of coupling reagents.
The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the stable amide bond and release a byproduct derived from the coupling reagent.
Caption: General workflow of amide bond formation.
Part 2: A Comparative Analysis of Coupling Reagents for Piperidine Derivatives
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners, the presence of sensitive functional groups, the desired reaction rate, and the need to suppress side reactions like epimerization.
Carbodiimides: The Workhorses
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and effectiveness.[7] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8][9]
-
Mechanism: The reaction begins with the protonation of one of the carbodiimide nitrogens by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the carbodiimide to form the O-acylisourea intermediate.[8] This intermediate is then attacked by the piperidine amine.
-
Advantages: Cost-effective and readily available. EDC is water-soluble, which simplifies byproduct removal through aqueous workup.[9]
-
Disadvantages: DCC can form an insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. A significant side reaction is the rearrangement of the O-acylisourea to an unreactive N-acylurea, which can lower the yield.[10] There is also a risk of epimerization in chiral carboxylic acids.
-
Additives: To mitigate side reactions and reduce epimerization, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used. These additives react with the O-acylisourea intermediate to form a more stable and less reactive active ester, which then reacts with the amine.[10][11]
Caption: Simplified mechanism of carbodiimide coupling.
Phosphonium Salts: High Reactivity and Efficiency
Phosphonium salt reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and efficiency.[12]
-
Mechanism: These reagents react with the carboxylate to form a phosphonium ester intermediate, which is a highly effective acylating agent.[13] This reaction typically requires a non-nucleophilic base to deprotonate the carboxylic acid.
-
Advantages: High coupling efficiency, rapid reaction times, and generally low risk of epimerization.[2] They are particularly useful for coupling sterically hindered amino acids or forming cyclic peptides.
-
Disadvantages: The byproducts can sometimes be difficult to remove. BOP is known to form the carcinogen hexamethylphosphoramide (HMPA) as a byproduct. PyBOP was developed as a safer alternative.
Caption: Simplified mechanism of phosphonium salt coupling.
Uronium/Guanidinium Salts: The Gold Standard
Uronium and guanidinium salts are among the most efficient and widely used coupling reagents, particularly in peptide synthesis.[6] Common examples include HBTU, HCTU, and HATU. It is a common misconception that reagents like HBTU and HATU are uronium salts; structural studies have revealed they are actually guanidinium (or aminium) salts.[6][14]
-
Mechanism: In the presence of a base, these reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate or a related active ester.[6][15] HATU, which contains a 7-azabenzotriazole (HOAt) moiety, is particularly effective due to the electron-withdrawing nature of the nitrogen at the 7-position, which enhances the reactivity of the active ester.[16]
-
Advantages: Very high coupling efficiency, fast reaction rates, and low levels of epimerization, especially with HATU.[16][17] HATU is often the reagent of choice for difficult couplings involving sterically hindered substrates.[16]
-
Disadvantages: Higher cost compared to carbodiimides. Can react with the free amine of the amino acid to form a guanidinium side product.[15]
Caption: Simplified mechanism of uronium/guanidinium salt coupling.
Data Presentation: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Activation Speed | Racemization Risk | Byproduct Removal | Key Considerations for Piperidine Derivatives |
| Carbodiimides | DCC, EDC | Moderate | Moderate to High | EDC: Easy (water-soluble); DCC: Difficult (insoluble urea) | Good for simple, non-chiral piperidine carboxylic acids. Use of additives (HOBt, Oxyma) is highly recommended. |
| Phosphonium Salts | BOP, PyBOP | High | Low | Moderate | Excellent for sterically hindered piperidine derivatives. PyBOP is preferred over BOP for safety reasons. |
| Uronium/Guanidinium Salts | HBTU, HATU | Very High | Very Low (especially HATU) | Generally Easy | HATU is the reagent of choice for challenging couplings and to minimize epimerization of chiral piperidine-containing acids. |
Part 3: Field-Proven Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates.
General Experimental Workflow
Caption: General experimental workflow for amide coupling.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a reliable and cost-effective method for many piperidine derivatives.
Materials:
-
Piperidine derivative (amine)
-
Carboxylic acid
-
EDC.HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the piperidine derivative (1.1 eq) to the solution.
-
Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling for Challenging Substrates
This protocol is recommended for sterically hindered substrates or when minimization of epimerization is critical.
Materials:
-
Piperidine derivative (amine)
-
Carboxylic acid
-
HATU
-
DIPEA or 2,4,6-Collidine
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA or collidine (2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the piperidine derivative (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Steric hindrance- Side reactions (e.g., N-acylurea formation) | - Increase reaction time or temperature.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[16] - Ensure anhydrous conditions. |
| Epimerization | - High reaction temperature- Prolonged reaction time- Inappropriate coupling reagent or base | - Run the reaction at a lower temperature (0 °C to room temperature).- Use a less basic amine like collidine.- Employ a racemization-suppressing reagent like HATU.[16] |
| Difficult Byproduct Removal | - Insoluble urea (from DCC)- Water-soluble byproducts from phosphonium/uronium reagents | - For DCC, filter the reaction mixture to remove DCU.- For water-soluble byproducts, perform a thorough aqueous workup. |
| Guanidinylation of Amine | - Using excess uronium/guanidinium reagent | - Use equimolar amounts of the coupling reagent and carboxylic acid.[2] |
Conclusion and Future Perspectives
The formation of amide bonds in piperidine derivatives remains a cornerstone of modern drug discovery. While classic reagents like carbodiimides and more advanced phosphonium and uronium/guanidinium salts provide a robust toolbox for this transformation, the field continues to evolve. The development of catalytic and more environmentally friendly ("green") amidation methods is an active area of research.[4][18] These emerging technologies promise to further streamline the synthesis of complex piperidine-containing molecules, reducing waste and improving efficiency. As our understanding of reaction mechanisms deepens, we can expect the development of even more selective and powerful reagents for the construction of this vital functional group.
References
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Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Recent developments in catalytic amide bond formation. Accounts of Chemical Research, 47(8), 2732-2742. Retrieved from [Link]
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Ojeda-Porras, A., & Gamba-Sánchez, D. (2016). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry, 81(24), 11975-11995. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]
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Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Chemistry–A European Journal, 26(58), 13076-13094. Retrieved from [Link]
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Wikipedia. (n.d.). Phosphonium coupling. Retrieved from [Link]
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Wang, C., Harms, K., & Meggers, E. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. Molecules, 27(2), 485. Retrieved from [Link]
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Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
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HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved from [Link]
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Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Emerging Methods in Amide- and Peptide-Bond Formation. Angewandte Chemie International Edition, 50(30), 6888-6902. Retrieved from [Link]
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Tummatorn, J., D'Angelo, N. D., & Gilon, C. (2019). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 9(28), 16042-16049. Retrieved from [Link]
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Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (1994). Structural studies of reagents for peptide bond formation: Crystal and molecular structures of HBTU and HATU. Letters in Peptide Science, 1(1), 57-67. Retrieved from [Link]
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Studley, J. (2019, January 8). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. Retrieved from [Link]
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Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., ... & Henklein, P. (1995). Synthesis of new asparagine-based glycopeptides for future scanning tunneling microscopy investigations. Journal of Organic Chemistry, 60(3), 405-411. Retrieved from [Link]
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Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. Retrieved from [Link]
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Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9437-9464. Retrieved from [Link]
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Gao, L. M., Li, P., & Zhang, F. M. (2011). Piperine-Type Amides: Review of the Chemical and Biological Characteristics. Current Bioactive Compounds, 7(2), 90-104. Retrieved from [Link]
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Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
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Sremčević, M., Grgurić-Šipka, S., & Stanković, D. M. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 44(27), 11467-11476. Retrieved from [Link]
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Sremčević, M., Grgurić-Šipka, S., & Stanković, D. M. (2020). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 44(27), 11467-11476. Retrieved from [Link]
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O'Brien, C. J., Tellez, J. L., & Kelly, A. R. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. Chemical Communications, 52(56), 8751-8754. Retrieved from [Link]
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Wang, Z., & Hili, R. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(8), 1646-1657. Retrieved from [Link]
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Song, Q., Wang, S., Lei, X., Liu, Y., Wen, X., & Wang, Z. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Retrieved from [Link]
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Alpan, A. S., & Göktaş, F. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 241-250. Retrieved from [Link]
-
Song, Q., Wang, S., Lei, X., Liu, Y., Wen, X., & Wang, Z. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Retrieved from [Link]
-
Wang, Y., Wang, Y., Li, Y., Liu, H., Zhang, Y., & Zhang, J. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Retrieved from [Link]
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P. R. O. C. E. S. S. I. N. G. (n.d.). Phosphonium salts and P-ylides. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
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Louth, J. C., & Jamieson, C. (2014). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 91(6), 918-921. Retrieved from [Link]
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Louth, J. C., & Jamieson, C. (2014). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 91(6), 918-921. Retrieved from [Link]
-
Reddit. (2023, October 31). Amide coupling reactions and alkene isomerization. Retrieved from [Link]
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Application Note: Storage and Stability Guidelines for N-Propylpiperidine-4-carboxamide
Executive Summary
N-Propylpiperidine-4-carboxamide (N-PPCA) is a critical secondary amine building block used extensively in the synthesis of GPCR ligands (e.g., CCR5 antagonists), antiviral agents (Alphaviruses), and TRPML1 agonists. While the carboxamide moiety offers robust hydrolytic stability, the secondary piperidine amine renders the compound susceptible to oxidative degradation and atmospheric carbonylation (carbamate formation).
This protocol defines the "Gold Standard" storage conditions required to maintain >99% purity over extended periods. Failure to adhere to these anaerobic and hygroscopic controls can lead to silent degradation, compromising downstream structure-activity relationship (SAR) data.
Compound Profile & Physicochemical Properties[1][2][3][4][5][6]
Before establishing storage protocols, one must understand the molecule's intrinsic vulnerabilities.
| Property | Description | Critical Implication |
| Chemical Name | This compound | Amide: Stable.[1][2] Piperidine (2° Amine): Reactive. |
| CAS Number | 200267-73-8 (Free Base) | Verify specific salt form (HCl, TFA) on label. |
| Molecular Formula | C | MW: 170.25 g/mol |
| SMILES | CCCNC(=O)C1CCNCC1 | N-propyl is on the amide; Ring N is free. |
| pKa (Predicted) | ~10.8 (Piperidine N) | Highly basic; avidly absorbs CO |
| Physical State | Viscous Oil or Low-melting Solid | Hygroscopic; difficult to handle if liquefied. |
| Solubility | DMSO, Methanol, DCM | Avoid protic solvents for long-term stock storage. |
Stability Mechanisms & Degradation Science
The stability of N-PPCA is dictated by the nucleophilicity of the secondary amine on the piperidine ring. Unlike the stable amide linkage, the ring nitrogen is a "chemical sponge" for environmental contaminants.
Degradation Pathways
The following diagram illustrates the three primary failure modes: Aerobic Oxidation , Carbamate Formation (CO
Figure 1: Mechanistic degradation pathways of this compound. The formation of carbamate salts upon exposure to air is the most immediate threat to purity.
Storage Protocol: The "Gold Standard"
To ensure data integrity, adopt the Inert-Cold-Dark (ICD) protocol.
For Solid/Neat Material (Long-Term > 1 Month)
-
Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) bags as amines can diffuse through or leach plasticizers.
-
Atmosphere: Mandatory Argon or Nitrogen Flush. The headspace must be inerted to prevent carbamate formation.
-
Temperature: -20°C (Standard Freezer).
-
Note: While chemically stable at 4°C, -20°C prevents the "oiling out" or phase changes that can accelerate degradation kinetics.
-
-
Desiccation: Store the vial inside a secondary container (jar) containing active silica gel or molecular sieves.
For Solution Stocks (Short-Term < 1 Month)
-
Solvent: Anhydrous DMSO or Ethanol. Avoid Acetone or Aldehydes (forms enamines).
-
Concentration: High concentration (>10 mM) is more stable than dilute solutions.
-
Cycles: Aliquot into single-use vials to avoid freeze-thaw cycles.
-
Why? Repeated opening introduces fresh moisture and oxygen, accelerating N-oxide formation.
-
QC & Validation: Is My Compound Still Good?
Before using N-PPCA in critical synthesis (e.g., amide coupling or reductive amination), validate its purity.
Visual Inspection (First Line of Defense)
-
Pass: Colorless oil or white crystalline solid.
-
Fail: Yellow/Orange tint (Oxidation/N-Oxide).
-
Fail: Formation of a "crust" on the rim (Carbamate salt formation).
Analytical Verification (HPLC/LC-MS)
-
Method: Reverse Phase C18.
-
Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Hydroxide (High pH).
-
Critical: Using an acidic mobile phase (TFA/Formic Acid) will mask the basicity differences. High pH ensures the amine is free and retains sharp peak shape.
-
-
Detection: UV 210-220 nm (Amides have weak UV absorbance; low wavelength is required).
NMR Diagnostic (Proton NMR in CDCl or DMSO-d )
-
Check for Carbamate: Look for broadening of the piperidine ring protons adjacent to the nitrogen (
2.5 - 3.0 ppm). -
Check for Hydrolysis: Appearance of a sharp singlet/triplet for free Propylamine or a shift in the amide NH proton.
Handling Workflow: From Storage to Bench
This workflow minimizes the "Time-in-Air" (TiA), the critical variable for secondary amines.
Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic amines. Equilibration to room temperature is critical to prevent water condensation inside the vial.
Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| Material is sticky/wet | Hygroscopic water absorption. | Dry under high vacuum (0.1 mmHg) over P |
| Yellow discoloration | N-Oxide formation (Oxidation). | Purify via Silica Flash Chromatography (DCM/MeOH/NH |
| White crust on cap | Ammonium carbamate formation. | Filter solid; the crust is usually insoluble in non-polar solvents. |
| LC-MS shows M+18 peak | Hydrolysis (Acid impurity). | Discard. Hydrolysis of the amide is irreversible and hard to separate. |
References
-
PubChem. (2025).[3] this compound Compound Summary. National Center for Biotechnology Information. [Link]
-
American Elements. (2024). Piperidine Carboxamide Building Blocks. [Link]
-
ResearchGate. (2023). Synthesis and Stability of Piperidine-4-carboxamide Derivatives in Drug Discovery. [Link]
Sources
scale-up procedures for N-propylpiperidine-4-carboxamide production
Application Note: Scale-Up Procedures for N-Propylpiperidine-4-Carboxamide Production
Executive Summary
This application note details the scale-up protocols for synthesizing This compound , a critical intermediate in the development of local anesthetics and specific GPCR ligands. While laboratory-scale synthesis often relies on direct alkylation, this method suffers from poor selectivity (bis-alkylation) and exothermic risks at scale.
This guide prioritizes Reductive Amination (Method A) as the "Gold Standard" for pharmaceutical-grade purity, utilizing Sodium Triacetoxyborohydride (STAB). A secondary Direct Alkylation (Method B) protocol is provided for cost-sensitive, non-GMP applications, with strict engineering controls for thermal runaway.
Strategic Route Selection
The choice of synthetic route defines the impurity profile and downstream processing costs.
| Feature | Method A: Reductive Amination (Recommended) | Method B: Direct Alkylation (Alternative) |
| Reagents | Isonipecotamide + Propanal + STAB | Isonipecotamide + 1-Bromopropane + Base |
| Selectivity | High (Mono-alkylation favored) | Moderate (Risk of quaternary ammonium salts) |
| Safety | Hydrogen evolution (manageable) | High Exotherm; Potent alkylating agents |
| Purification | Acid/Base Extraction + Crystallization | Distillation or Chromatography often required |
| Cost | Higher (STAB reagent cost) | Lower (Commodity reagents) |
Reaction Pathway Diagram
The following diagram illustrates the chemical logic and impurity risks for both pathways.
Figure 1: Comparative synthetic pathways. Method A (top) avoids the over-alkylation loop seen in Method B (bottom).
Process Safety & Thermodynamics
Critical Hazard: Thermal Runaway & Gas Evolution
-
STAB Risks: Sodium Triacetoxyborohydride releases hydrogen gas upon quenching with water or acid. On a >1kg scale, this requires active headspace ventilation and slow addition rates.
-
Alkylation Risks: The reaction of amines with alkyl halides is exothermic. In a 50L reactor, the adiabatic temperature rise can exceed 40°C if dosing is uncontrolled.
Engineering Control:
-
Vessel: Glass-lined or Hastelloy reactor with jacket cooling.
-
Dosing: Gravimetric addition of Propanal (Method A) or Propyl Bromide (Method B) via metering pump, interlocked with internal temperature probes (
).
Protocol A: Reductive Amination (High Purity)
Scale: 1.0 kg Input (Isonipecotamide) Expected Yield: 85-92% Purity: >99.5% (HPLC)
Reagents & Materials
-
Isonipecotamide (SM): 1.0 kg (7.8 mol)
-
Dichloromethane (DCM) or THF: 10 L (10 vol)
-
Propanal: 0.50 kg (8.6 mol, 1.1 eq)
-
Sodium Triacetoxyborohydride (STAB): 2.48 kg (11.7 mol, 1.5 eq)
-
Acetic Acid (AcOH): 0.47 kg (1.0 eq) – Catalyst to promote imine formation.
Step-by-Step Procedure
-
Slurry Formation:
-
Charge the reactor with Isonipecotamide (1.0 kg) and DCM (10 L).
-
Note: Isonipecotamide has low solubility in DCM; this will start as a slurry.
-
Add Acetic Acid (0.47 kg) while stirring. The mixture may clear slightly as the acetate salt forms.
-
-
Imine Formation:
-
Cool reactor to 0–5°C .
-
Add Propanal dropwise over 60 minutes. Maintain
. -
Checkpoint: Stir for 1 hour at 20°C. Monitor by TLC or HPLC for disappearance of SM.
-
-
Reduction (The Critical Step):
-
Cool reactor to 0°C .
-
Add STAB in 5 portions over 2 hours.
-
Caution: Exothermic. Do not allow
. -
Stir overnight (12h) at ambient temperature (20-25°C).
-
-
Quench & Workup:
-
Isolation (Crystallization of Free Base):
-
Concentrate the organic phase under vacuum to a thick oil/solid.
-
Solvent Swap: Add Ethyl Acetate (3 L) and heat to reflux until dissolved.
-
Cool slowly to 0°C. White crystals of This compound will precipitate.
-
Filter and dry at 45°C under vacuum.
-
Protocol B: Direct Alkylation (Cost-Optimized)
Scale: 1.0 kg Input Expected Yield: 70-75% (Lower due to bis-alkylation)
Reagents
-
Isonipecotamide: 1.0 kg
-
1-Bromopropane: 1.06 kg (1.1 eq)
-
Potassium Carbonate (
): 2.15 kg (2.0 eq) -
Acetonitrile (ACN): 10 L
Step-by-Step Procedure
-
Charge: Add Isonipecotamide,
, and ACN to the reactor. -
Dosing: Heat to 40°C. Add 1-Bromopropane via metering pump over 4 hours.
-
Control: If temp rises >50°C, stop addition.
-
-
Reaction: Reflux (approx. 80-82°C) for 12 hours.
-
Filtration: Cool to 20°C. Filter off inorganic salts (
, excess ). -
Purification:
-
Concentrate filtrate.
-
Crucial Step: The crude will contain ~5-10% bis-alkylated impurity (quaternary salt).
-
Dissolve residue in water (5 L). Wash with Ethyl Acetate (removes non-polar impurities).
-
Basify aqueous layer (pH 12) and extract product into DCM.
-
Note: This route often requires recrystallization from Isopropanol (IPA) to meet pharma specs.
-
Analytical Controls & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Assay | > 98.0% w/w | HPLC (C18, ACN/Water + 0.1% TFA) |
| Water Content | < 0.5% | Karl Fischer |
| Residual Solvents | < 5000 ppm (Class 3) | GC-Headspace |
| Identification | Matches Reference Std | IR / NMR |
Workup Decision Tree
Use this logic flow to determine the isolation strategy based on the physical state of the crude product.
Figure 2: Isolation strategy decision matrix. Salt formation is the contingency for oil-based crude products.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] The Journal of Organic Chemistry, vol. 61, no.[3] 11, 1996, pp. 3849–3862.[3] Link
-
Ripin, D. H., et al. "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, vol. 7, no. 1, 2003, pp. 115–120.[3] Link
-
Occupational Safety and Health Administration (OSHA). "Safe Handling of Borohydride Reducing Agents." Process Safety Guidelines. Link
-
PubChem Compound Summary. "Isonipecotamide (Piperidine-4-carboxamide)." National Center for Biotechnology Information. Link
Sources
Troubleshooting & Optimization
Technical Support Center: N-Propylpiperidine-4-Carboxamide Synthesis
Topic: Optimizing Yield & Troubleshooting Amide Coupling Protocols
Executive Summary
Synthesizing N-propylpiperidine-4-carboxamide presents a classic "deceptive simplicity" challenge in medicinal chemistry. While the amide bond formation appears standard, two specific factors consistently degrade yield:
-
The "Amphiphilic Trap": The final product contains a secondary amine (piperidine ring) and a polar amide, making it highly water-soluble. Standard aqueous workups often wash the product down the drain.
-
Propylamine Volatility: With a boiling point of ~48°C, n-propylamine can vaporize during exothermic coupling reactions, altering stoichiometry and stalling conversion.
This guide prioritizes the Boc-Protection Route (Gold Standard) over direct coupling to eliminate self-polymerization risks.
Part 1: The "Gold Standard" Protocol (Boc-Route)
Why this route? Direct coupling of isonipecotic acid (unprotected) leads to uncontrolled oligomerization (head-to-tail coupling). You must protect the piperidine nitrogen.
Phase A: Coupling (The Kinetic Control)
Reagents: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, n-Propylamine, HATU (or T3P), DIPEA, DMF/DCM.
| Parameter | Recommendation | Technical Rationale |
| Coupling Agent | HATU (Small Scale) or T3P (Scale-up) | HATU provides the fastest kinetics for hindered secondary acids. T3P (Propylphosphonic anhydride) is safer for scale-up and offers easy workup. |
| Stoichiometry | 1.0 equiv Acid : 1.2–1.5 equiv Amine | n-Propylamine is volatile. Excess is required to account for evaporative loss during the exotherm. |
| Temperature | 0°C start , then RT | Adding amine at 0°C prevents "flash boiling" of the propylamine upon contact with the activated ester. |
| Solvent | DMF (Small scale) or EtOAc (T3P route) | DMF maximizes solubility of the zwitterionic coupling agents. |
Phase B: Deprotection & Isolation (The Yield Critical Step)
The Failure Point: Most yield is lost here. The deprotected product is a polar amine salt.
-
Method: 4M HCl in Dioxane (preferred over TFA to avoid hygroscopic trifluoroacetate salts).
-
Isolation: Precipitation, not Extraction.
-
Concentrate the Boc-intermediate.
-
Add 4M HCl/Dioxane. Stir 1h.
-
Do not add water. Add cold Diethyl Ether (
) or MTBE. -
The product precipitates as the HCl salt. Filter and wash with ether.
-
Yield Impact: This filtration method typically recovers >90% of material, whereas aqueous extraction recovers <40% due to water solubility.
-
Part 2: Visualizing the Workflow
The following diagram outlines the critical decision nodes where yield is typically lost.
Figure 1: Synthetic workflow highlighting the critical divergence in isolation strategy. The "Standard Base Wash" is the primary cause of low yield for this specific molecule.
Part 3: Troubleshooting & FAQs
Category 1: Reaction Stalling & Low Conversion
Q: I used EDC/HOBt, but the reaction stalled at 60% conversion. Why? A: This is likely due to the volatility of n-propylamine.
-
Diagnosis: If the reaction warmed up (exotherm from EDC addition), the amine (BP 48°C) may have evaporated before reacting with the active ester.
-
Fix: Use HATU (faster kinetics) and ensure the reaction vessel is sealed or equipped with a reflux condenser, even at room temperature. Add the amine at 0°C.
Q: Can I use the acid chloride method (Thionyl Chloride) to save money? A: Yes, but proceed with caution.
-
Risk: The Boc group is acid-sensitive. Generating the acid chloride with
generates HCl, which can prematurely deprotect the Boc group, leading to polymerization. -
Protocol Adjustment: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions, or use the Mixed Anhydride method (Isobutyl chloroformate/NMM) at -15°C [1].
Category 2: Workup & Isolation (The "Amphiphilic Trap")
Q: My TLC shows product, but after aqueous workup, my mass balance is <20%. Where did it go? A: It is in your aqueous waste layer.
-
The Science: The deprotected product (
-propylpiperidine-4-carboxamide) is a secondary amine. At neutral or acidic pH, it is protonated and highly water-soluble. Even as a free base (pH > 11), the polar amide group makes it partition poorly into standard solvents like Ether or Hexane. -
The Fix:
-
Don't Wash: Evaporate the reaction solvent (DMF/DCM) to dryness.
-
Salt it out: Dissolve residue in minimal water, saturate with NaCl, and extract with Chloroform:Isopropanol (3:1) or n-Butanol . These solvent systems are polar enough to pull the product out of the water [2].
-
Q: The final product is a sticky gum, not a solid. How do I fix this? A: This is common with TFA salts.
-
Solution: Convert to the HCl salt.
-
Dissolve the gum in a small amount of MeOH.
-
Add 2M HCl in Ether.
-
Triturate (scratch the flask side) while adding excess diethyl ether.
-
The gum should harden into a filterable white solid.
-
Category 3: Reagent Selection
Q: HATU vs. T3P vs. Mixed Anhydride – Which one for which scale?
| Reagent | Scale | Pros | Cons |
| HATU | < 5g | Highest conversion; fast (30 min).[1] | Expensive; difficult to remove byproduct (tetramethylurea) without aqueous wash. |
| T3P (50% in EtOAc) | > 5g | Very low epimerization; byproduct is water-soluble; easy workup. | Slower kinetics than HATU. |
| Mixed Anhydride (IBCF) | > 100g | Cheapest; scalable. | Moisture sensitive; requires strict temp control (-15°C). |
Part 4: References
-
Montalbetti, C. A., & Falque, V. (2005).[2][3] Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827-10852.[3] Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting solubility issues with N-propylpiperidine-4-carboxamide
Welcome to the technical support center for N-propylpiperidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimentation. This guide provides a structured, in-depth approach to troubleshooting, moving from fundamental checks to advanced solubilization strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in dissolving this compound.
Question 1: What are the predicted physicochemical properties of this compound?
-
Structure: this compound is a small molecule featuring a basic piperidine nitrogen and a neutral carboxamide group.[1]
-
pKa: The piperidine nitrogen is basic. The pKa of similar N-alkylpiperidines is typically in the range of 10-11.[3] This means that at physiological pH (~7.4), the molecule will be predominantly in its protonated, charged form. The amide group is generally considered neutral and does not ionize under typical aqueous conditions.
-
logP: The predicted octanol-water partition coefficient (XlogP) is approximately 0.5, suggesting a relatively low lipophilicity.[2] However, the presence of both polar (carboxamide, piperidine nitrogen) and non-polar (propyl chain, cyclohexane-like ring) features gives it a mixed character.
Question 2: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the first step?
Before attempting more complex methods, always start with the fundamentals:
-
Verify Compound Purity and Identity: Ensure the material is of high purity and its identity is confirmed. Impurities can significantly alter solubility characteristics.[4]
-
Physical Agitation: Ensure adequate mixing. Vortex the sample vigorously for 1-2 minutes. For difficult-to-wet solids, sonication can be employed to break up aggregates and increase the surface area exposed to the solvent.[5]
-
Gentle Heating: Cautiously warm the solution (e.g., to 37°C) while stirring. This can increase the rate of dissolution. However, be mindful of potential compound degradation at elevated temperatures. Always check for precipitation upon cooling back to room temperature.
Question 3: I need to make a high-concentration stock solution. What solvent should I use?
For creating a concentrated stock solution, a water-miscible organic solvent is typically the best choice.
-
Dimethyl Sulfoxide (DMSO): This is the most common choice for high-throughput screening and initial in vitro assays.[6][7] this compound is expected to be freely soluble in DMSO.
-
Ethanol: Another common choice, particularly when DMSO may interfere with a downstream assay.[8][9]
-
Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400): These are often used in formulation development for in vivo studies due to their biocompatibility.[10][11]
Important Note on Stock Solutions: When diluting an organic stock solution into an aqueous buffer, the compound may precipitate if its aqueous solubility limit is exceeded. This is known as "kinetic solubility" and is a frequent issue in cell-based assays.[5][6][12] Always visually inspect the final solution for any signs of precipitation.
In-Depth Troubleshooting Guides
Guide 1: Leveraging pH to Enhance Aqueous Solubility
The most significant contributor to the aqueous solubility of this compound is the basic nitrogen atom on the piperidine ring. By controlling the pH, you can control its ionization state and dramatically influence its solubility.
The Underlying Principle: Ionization Increases Aqueous Solubility
The piperidine nitrogen can accept a proton (H+) to become positively charged. The charged, or protonated, form of the molecule is significantly more water-soluble than the neutral, or free base, form. This relationship is governed by the Henderson-Hasselbalch equation.[13][14][15] For a weak base like this compound, a lower pH (more acidic environment) will favor the protonated, more soluble form.[16][17][18][19][20]
Caption: Encapsulation of a poorly soluble molecule by a cyclodextrin.
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This chemically modified cyclodextrin is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity. [21] Experimental Protocol: Cyclodextrin Solubility Enhancement
-
Prepare HP-β-CD Solutions: Create solutions of HP-β-CD in your aqueous buffer at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).
-
Determine Solubility: Use the shake-flask method (Guide 1, Steps 2-5) to measure the solubility of this compound in each HP-β-CD solution.
-
Evaluate: Plot the compound's solubility as a function of HP-β-CD concentration. This will reveal the extent of solubility enhancement.
Troubleshooting Workflow
This diagram provides a logical flow for addressing solubility issues, from initial observation to resolution.
Caption: Step-by-step decision tree for troubleshooting solubility.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Khan Academy. (n.d.). pH and solubility (video) | Equilibrium.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Chemistry Steps. (n.d.). The Effect of pH on Solubility.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Wikipedia. (n.d.). Cosolvent.
- AAT Bioquest. (2023, March 17). Does pH affect solubility?.
- Fiveable. (2025, August 15). pH and Solubility - AP Chem.
- National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC.
- Fiveable. (n.d.). 8.11 pH and Solubility | AP Chemistry.
- PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules.
- Frontiers Publishing Partnerships. (2008, February 13). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
- Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Benchchem. (n.d.). This compound|High-Purity Research Chemical.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
- PubChemLite. (n.d.). This compound hydrochloride (C9H18N2O).
- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
- PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
Sources
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. PubChemLite - this compound hydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 16. Khan Academy [khanacademy.org]
- 17. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 18. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 19. fiveable.me [fiveable.me]
- 20. chemistrystudent.com [chemistrystudent.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude N-propylpiperidine-4-carboxamide
The following Technical Support Guide is designed for researchers and process chemists working with N-propylpiperidine-4-carboxamide . This guide assumes the standard structural isomer: Piperidine-4-carboxylic acid N-propylamide (propyl group on the amide nitrogen, secondary amine on the piperidine ring), typically synthesized via amide coupling of a protected isonipecotic acid precursor followed by deprotection.
Case ID: PUR-NPP4C-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary & Compound Profile
Compound: this compound Target Structure: Piperidine ring with a secondary amine at position 1 and a N-propylcarboxamide moiety at position 4. Common Synthesis Route: Amide coupling of N-Boc-isonipecotic acid with propylamine (using EDC/HATU), followed by acid-mediated deprotection (TFA or HCl).
The Core Challenge: Crude samples of this compound often present as sticky, hygroscopic gums rather than crystalline solids. This is typically due to persistent impurities: unreacted propylamine (which forms non-volatile salts), coupling urea byproducts (DCU/DIU), and residual deprotection acids (TFA/HCl).
This guide provides a self-validating purification workflow to isolate the high-purity free base or stable hydrochloride salt.
Diagnostic Troubleshooting (Q&A)
Q1: My product is a viscous, yellow oil that refuses to crystallize. Is this normal?
Diagnosis: Likely TFA/Solvent Entrapment or Oxidation .
-
Causality: The Trifluoroacetic acid (TFA) salt of piperidines is notoriously hygroscopic and forms "ionic liquids" that resist crystallization. A yellow tint indicates trace oxidation of the secondary amine or residual coupling reagents (e.g., HOBt derivatives).
-
Solution: Convert the crude TFA salt to the Free Base via an aggressive alkaline extraction (pH > 12), then re-acidify with anhydrous HCl in diethyl ether/dioxane to precipitate the clean HCl salt. (See Protocol A).
Q2: I see a persistent impurity signal in the NMR (~0.9 ppm triplet & ~2.8 ppm quartet) that matches Propylamine.
Diagnosis: Amine Salt Formation.
-
Causality: Propylamine is volatile (bp 48°C) as a free base but forms stable, non-volatile salts with TFA or HCl. If you deprotected the crude intermediate without rigorously removing excess propylamine first, the amine salt will co-precipitate with your product.
-
Solution: You cannot separate these easily by crystallization. You must Free Base the mixture.
-
Dissolve in DCM.
-
Wash with 1M NaOH (converts all salts to free amines).
-
Concentrate under High Vacuum (>0.1 mbar) at 40°C. The volatile propylamine free base will evaporate; the piperidine product (MW ~170) will remain.
-
Q3: There are insoluble white solids appearing during my aqueous workup.
Diagnosis: Urea Byproducts (DCU/DIU).
-
Causality: If you used DCC or DIC as coupling agents, the urea byproduct (Dicyclohexylurea) is poorly soluble in both water and organic solvents.[1]
-
Solution: Do not try to extract it. Filter the cold organic suspension through a Celite pad before the aqueous wash steps. For future synthesis, switch to water-soluble coupling agents like EDC.HCl .
Q4: My yield is significantly lower than expected after extraction.
Diagnosis: Water Solubility (Partition Coefficient Issue).
-
Causality: As a secondary amine with a polar amide group, this compound has significant water solubility, especially at neutral or slightly basic pH.
-
Solution: When extracting the free base:
-
Saturate the aqueous phase with NaCl (Brine) to "salt out" the organic product.
-
Use Chloroform:Isopropanol (3:1) instead of pure DCM or EtOAc for extraction to improve recovery of polar amines.
-
Purification Workflow Visualization
The following diagram illustrates the critical decision points for purifying the crude mixture post-deprotection.
Caption: Logical flow for separating the basic piperidine product from neutral/acidic impurities and converting to a stable salt form.
Detailed Experimental Protocols
Protocol A: "Back-Extraction" Purification (Recommended)
Best for removing non-basic impurities (ureas, protected starting material) and residual acids.
-
Dissolution: Dissolve the crude residue in 1M HCl (aq) (10 mL per gram of crude). Check that pH < 2.
-
Organic Wash (Impurity Removal):
-
Basification:
-
Cool the aqueous layer to 0°C.
-
Slowly add 4M NaOH until pH > 12. The solution may become cloudy as the free base precipitates.
-
-
Extraction (Product Recovery):
-
Extract the aqueous mixture with Dichloromethane (DCM) or Chloroform:Isopropanol (3:1) (3 x volume).
-
Note: Use the CHCl3:IPA mixture if the product is highly polar.
-
-
Drying & Isolation:
-
Combine organic layers, dry over anhydrous Na₂SO₄ , and filter.
-
Crucial Step: Concentrate on a rotary evaporator, then apply High Vacuum (<1 mbar) at 40°C for at least 2 hours. This ensures removal of any residual Propylamine free base.
-
Protocol B: HCl Salt Formation (Crystallization)
Best for long-term storage and stability.
-
Dissolve the purified Free Base (from Protocol A) in a minimum amount of dry Ethanol or DCM .
-
Add 2.0 equivalents of HCl (as a solution in Dioxane or Diethyl Ether) dropwise at 0°C.
-
Add excess Diethyl Ether until the solution turns turbid.
-
Stir at 0°C for 1 hour. A white precipitate should form.[4]
-
Filter under nitrogen/argon to avoid moisture absorption.
Impurity Profile & Solubility Data
Use this table to design custom wash steps based on your specific contaminants.
| Impurity / Component | Nature | Water Soluble?[1][5][6] | Organic Soluble? | Removal Strategy |
| This compound | Basic (2°) | Yes (Acid/Neutral) | Yes (Basic pH) | Target Compound |
| Propylamine | Basic (1°) | Yes | Yes | Evaporation (High Vac) of Free Base |
| Boc-N-propylpiperidine... | Neutral | No | Yes | Wash Acidic Aq. phase with EtOAc |
| Dicyclohexylurea (DCU) | Neutral | No | Poor (DCM/EtOAc) | Filtration (Celite) or EtOAc Wash |
| HOBt / HOAt | Acidic | Yes (Basic pH) | Yes (Acidic pH) | Wash Organic phase with NaHCO₃ |
| TFA / HCl | Acidic | Yes | No | Wash Organic phase with 1M NaOH |
References
-
BenchChem. (2025).[7][8] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved from
-
National Institutes of Health (NIH). (2020). Identification of potent and reversible piperidine carboxamides... PMC7380483. Retrieved from
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from
-
University of Rochester. (n.d.). Workup: Amines - Department of Chemistry. Retrieved from
Sources
- 1. peptide.com [peptide.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. Workup [chem.rochester.edu]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for N-propylpiperidine-4-carboxamide Synthesis
Welcome to the technical support center for the synthesis of N-propylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into one of the most critical parameters of this amide coupling reaction: temperature . Navigating the thermal landscape of a reaction is key to maximizing yield, ensuring purity, and achieving reproducible results. This document offers a combination of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to empower you in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding temperature control during the synthesis of this compound, which is typically formed via the coupling of a piperidine-4-carboxylic acid derivative and n-propylamine.
Q1: What is a standard starting temperature for an EDC/HOBt-mediated coupling to synthesize this compound?
A standard and highly recommended starting point for this type of amide coupling is 0 °C.[1] Initiating the reaction in an ice bath serves several critical functions. First, it helps to control the initial exotherm of the reaction that occurs upon the formation of the highly reactive O-acylisourea intermediate from the carboxylic acid and the coupling agent (e.g., EDC).[1][2] Second, low temperatures are known to suppress common side reactions, most notably racemization if chiral centers are present, and the formation of N-acylurea byproduct, a stable and unreactive species that can reduce your overall yield.[3][4] After the initial activation period (typically 15-30 minutes at 0 °C), the reaction is often allowed to warm to room temperature (20-25 °C) to proceed to completion.[1]
Q2: How does increasing the reaction temperature affect the rate and outcome of the synthesis?
Increasing the temperature generally accelerates the reaction rate, which can be beneficial in driving sluggish reactions to completion. However, this comes with significant risks. Elevated temperatures can promote undesirable side reactions, leading to a more complex product mixture and lower purity.[3] For amide bond formation, higher temperatures can increase the rate of side reactions such as the rearrangement of the O-acylisourea intermediate to the inactive N-acylurea.[4] In some specific cases, a moderate increase in temperature (e.g., to 40-60 °C) might be necessary if one of the coupling partners is particularly unreactive, but this should be approached cautiously and systematically.[5]
Q3: My reaction appears to be stalled at room temperature with starting material still present. Should I heat the reaction?
Heating a stalled reaction is a common impulse but should be the last resort after other factors have been considered. Before increasing the temperature, verify the following:
-
Reagent Quality: Ensure your coupling agents (e.g., EDC) are not hydrolyzed and that solvents are anhydrous. EDC, in particular, is moisture-sensitive and can quickly become inactive.[6]
-
Stoichiometry: Confirm that the equivalents of coupling agents and amine are appropriate.
-
pH/Base: Ensure a suitable non-nucleophilic base (like DIPEA or triethylamine) is present in sufficient quantity to neutralize any acid salts and facilitate the reaction.
If these factors are optimized and the reaction remains stalled, a modest increase in temperature (e.g., to 40 °C) while monitoring by TLC or LC-MS can be attempted. However, be aware this may also increase impurity formation.
Part 2: Troubleshooting Guide for Temperature Optimization
This section provides a problem-oriented approach to resolving specific issues encountered during the synthesis.
Issue 1: Low Product Yield with Significant Starting Material Remaining
Primary Suspect: The reaction temperature is too low, resulting in an insufficient activation energy for the reaction to proceed at a reasonable rate. This is common when dealing with sterically hindered or electron-deficient amines or carboxylic acids.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yield.
Detailed Solution:
-
Validate Reagents & Conditions: Before adjusting temperature, rigorously confirm that all reagents are active and conditions (stoichiometry, solvent dryness) are correct.[6]
-
Perform a Temperature Scouting Study: If the issue persists, a systematic temperature study is the most logical next step. Set up several small-scale, parallel reactions. A good starting range is:
-
Reaction A: 0 °C for 1 hour, then warm to Room Temperature (RT) for 12 hours.
-
Reaction B: RT for 12 hours.
-
Reaction C: 40 °C for 6 hours.
-
-
Analyze and Optimize: Monitor each reaction by LC-MS to track the consumption of starting material, formation of product, and generation of impurities. Select the temperature that provides the best balance of reaction completion and product purity.
Issue 2: Acceptable Yield but Poor Purity (Multiple Side Products)
Primary Suspect: The reaction temperature is too high, promoting side reactions. The most common side product in carbodiimide couplings is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[1][4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low product purity.
Detailed Solution:
-
Identify Byproducts: Use LC-MS to get the mass of the main impurities. If a mass corresponding to your carboxylic acid + EDC is observed, it strongly suggests N-acylurea formation.
-
Reduce Reaction Temperature: The most effective way to minimize these side reactions is to lower the temperature.[3][4]
-
Ensure the initial activation of the carboxylic acid with EDC/HOBt is performed at 0 °C for at least 15-30 minutes before adding the amine.[1]
-
Consider running the entire reaction at 0 °C or allowing it to warm to room temperature very slowly over several hours.
-
-
Ensure Use of Additives: Additives like HOBt are crucial. They intercept the reactive O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and other side reactions.[1][4]
Part 3: Experimental Protocols & Data
Protocol: Temperature Scouting Study for this compound Synthesis
This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.
Materials:
-
N-Boc-piperidine-4-carboxylic acid
-
n-Propylamine
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vials with stir bars
Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare a stock solution of the carboxylic acid, HOBt, and DIPEA in DMF.
-
Reaction Setup: In three separate reaction vials (Vial A, Vial B, Vial C), add an equal volume of the stock solution.
-
Reagent Addition & Temperature Control:
-
Vial A (0 °C → RT): Place the vial in an ice bath. Add EDC·HCl (1.2 eq) and stir for 20 minutes. Add n-propylamine (1.1 eq). Keep the vial in the ice bath for 1 hour, then remove and allow it to stir at room temperature.
-
Vial B (RT): Place the vial on a stir plate at room temperature. Add EDC·HCl (1.2 eq) and stir for 20 minutes. Add n-propylamine (1.1 eq).
-
Vial C (40 °C): Place the vial on a pre-heated stir plate at 40 °C. Add EDC·HCl (1.2 eq) and stir for 20 minutes. Add n-propylamine (1.1 eq).
-
-
Monitoring: At set time points (e.g., 1h, 4h, 12h), take a small aliquot from each vial, quench with water, dilute with solvent, and analyze by LC-MS to determine the ratio of product to starting material and the relative percentage of impurities.
Data Interpretation: Sample Results Table
The data from the scouting study can be summarized to facilitate decision-making.
| Reaction Condition | Time (h) | Conversion (%) | Product Purity (Area %) | Key Impurity (N-acylurea, Area %) |
| A: 0 °C → RT | 12 | >98% | 97% | <1% |
| B: Room Temp. | 12 | >98% | 92% | 5% |
| C: 40 °C | 4 | >98% | 81% | 16% |
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Amidation Reactions.
- Benchchem. (n.d.). Side reaction prevention in the synthesis of cyclic peptides.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem. (n.d.). Troubleshooting low yields in the DIBA-H reduction of amides.
- Elsevier. (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds.
-
Fujimoto, K., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(5), 1342-1346. Available from: [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for amide bond formation from aldehydes. Retrieved from [Link]
-
Balaraman, E., et al. (2017). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis, 7(5), 3233-3238. Available from: [Link]
-
Kandasamy, J. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2677-2680. Available from: [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Gallou, F., et al. (2012). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 14(16), 4238-4241. Available from: [Link]
- Benchchem. (n.d.). Troubleshooting low yield in Lipoamide chemical synthesis.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
- Benchchem. (n.d.). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
-
Reddit. (2017). coupling reaction using EDC/HOBt. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
- Google Patents. (n.d.). Coupling method for peptide synthesis at elevated temperatures.
- Google Patents. (n.d.). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Synthesis of Piperidines using Organometallic Chemistry. Retrieved from [Link]
-
Mach, R. H., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 15(7), 4643-4657. Available from: [Link]
-
ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Propylation Conversion Rates
Status: Operational Ticket Topic: Troubleshooting Low Conversion in N-Propylation Reactions Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists
Diagnostic Triage: Selecting the Correct Pathway
Before troubleshooting specific reagents, you must validate that your chosen synthetic pathway aligns with your substrate's electronic and steric reality. Low conversion in N-propylation is frequently a symptom of pathway mismatch rather than reagent failure.
Method Selection Decision Matrix
Use the following logic flow to determine if you are using the optimal method for your specific amine.
Figure 1: Decision matrix for selecting the optimal N-propylation strategy based on substrate properties.
Troubleshooting Method A: Reductive Amination (The Gold Standard)
Context: This is the most reliable method for primary amines to avoid over-alkylation. The reaction proceeds via an iminium ion intermediate.[1] Common Failure Mode: Stalled conversion due to hydrolysis of the imine intermediate or improper pH.
The Protocol: Modified Abdel-Magid Amination
Reference Grounding: This protocol is based on the foundational work by Abdel-Magid et al. (J. Org. Chem. 1996), optimized for difficult substrates.[2]
Reagents:
-
Propanal (1.1 - 1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or THF (anhydrous)[2]
-
Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)
Step-by-Step Troubleshooting Guide:
| Symptom | Root Cause | Corrective Action |
| No Reaction (SM Remains) | Imine Formation Failure: The equilibrium favors the aldehyde + amine, not the imine. | Add Water Scavenger: Add anhydrous |
| Aldehyde Reduction Only | Premature Reduction: The reducing agent is reducing the propanal before it bonds to the amine. | Sequential Addition: Stir Amine + Propanal + AcOH for 30-60 mins before adding STAB. Ensure you are using STAB, not |
| Low Yield / Sluggish | pH Mismatch: The imine is not protonated to the reactive iminium species. | Acidify: Ensure 1-2 equivalents of Acetic Acid are present. The reaction requires a slightly acidic media (pH ~5-6) to activate the imine for hydride attack. |
Mechanistic Visualization: The Critical Iminium Step
Figure 2: The reductive amination pathway. Note that water removal drives the Hemiaminal-to-Imine step, while Acid drives the Imine-to-Iminium step.
Troubleshooting Method B: Direct Alkylation ( )
Context: Used for secondary amines or when reductive amination is not feasible. Common Failure Mode: Low conversion due to competitive elimination (E2) of the propyl halide (forming propene gas) or quaternization (over-alkylation).
The "Cesium Effect" & Finkelstein Protocol
Standard conditions (
Optimized Protocol:
-
Base: Cesium Carbonate (
) is superior to due to the "Cesium Effect" (higher solubility and "naked" anion effect). -
Catalyst: Sodium Iodide (NaI) (0.1 equiv).
Self-Validating the Failure:
-
Observation: Gas evolution (bubbles) without product formation?
-
Diagnosis: You are making propene via E2 elimination. The base is acting as a base, not a proton scavenger.
Troubleshooting Table:
| Issue | Technical Fix | Why it works |
| Gas Evolution (Propene) | Switch Leaving Group: Use n-Propyl Iodide or add catalytic NaI to n-Propyl Bromide. | Iodide is a better leaving group ( |
| Over-Alkylation (Quats) | Stoichiometry Control: Use 0.8 equiv of halide to 1.0 equiv of amine. | Starving the reaction of the alkylating agent prevents the product (which is often more nucleophilic than the starting material) from reacting again. |
| Low Reactivity | Solvent Switch: Move to DMF or NMP. | Polar aprotic solvents stabilize the transition state and dissolve inorganic bases better. |
Troubleshooting Method D: Borrowing Hydrogen (Advanced)
Context: For "Green Chemistry" applications or unreactive anilines where halides fail. Mechanism: A transition metal catalyst (Ir or Ru) "borrows" hydrogen from the alcohol to form an aldehyde in situ, condenses it with the amine, and returns the hydrogen to reduce the imine.
Key Optimization Insight: If this reaction fails, it is almost always due to catalyst poisoning or temperature threshold .
-
Temperature: These reactions have a high activation energy.[5] Ensure
(typically refluxing toluene or tert-amyl alcohol). -
Base Sensitivity: A catalytic amount of base (KOtBu) is often required to activate the pre-catalyst. Ensure your base is dry.
Frequently Asked Questions (FAQ)
Q: Why is n-propylation slower than methylation or allylation?
A: Sterics and Electronics. The propyl chain offers more steric bulk than a methyl group (
Q: I see the imine peak in NMR, but it won't reduce. Why? A: Steric hindrance around the nitrogen. If your amine is bulky, the approach of the bulky borohydride (STAB) is blocked.
-
Fix: Switch to a smaller reducing agent like Sodium Cyanoborohydride (
) (Warning: Toxic) or use catalytic hydrogenation ( + Pd/C).
Q: Can I use 2-bromopropane (isopropyl) conditions for 1-bromopropane (n-propyl)? A: NO. 2-bromopropane is a secondary halide and is extremely prone to E2 elimination. Conditions optimized for n-propyl (primary) will result in massive elimination yields if applied to isopropyl. For isopropyl groups, always use reductive amination with acetone.
References
-
Abdel-Magid, A. F., et al. (1996).[2][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[8]
-
Salvatore, R. N., et al. (2001). "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron, 57(36), 7785-7789.
-
Guillena, G., et al. (2010). "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews, 110(3), 1611–1641.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: pH Adjustment for Extraction of N-propylpiperidine-4-carboxamide
<-33>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-propylpiperidine-4-carboxamide and need to perform efficient extractions. Here, we provide in-depth technical guidance and troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter during the crucial pH adjustment steps of your liquid-liquid extractions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental role of pH in the extraction of this compound?
The pH of the aqueous phase is the most critical parameter governing the successful liquid-liquid extraction of this compound. This is because the compound is a basic amine, and its state of ionization—and therefore its solubility in aqueous versus organic solvents—is directly controlled by the pH.
-
In its neutral (un-ionized) form , this compound is more lipophilic ("fat-loving") and will preferentially partition into an immiscible organic solvent.
-
In its protonated (ionized) form , it becomes a charged salt, which is significantly more hydrophilic ("water-loving") and will preferentially dissolve in the aqueous phase.
This pH-dependent partitioning behavior is the cornerstone of a successful extraction and purification strategy.[1][2][3][4]
Q2: What is the pKa of this compound, and why is it so important?
The parent compound, piperidine, has a pKa of approximately 11.1.[5][6] The N-propyl group is a weakly electron-donating group, which would slightly increase the basicity (and thus the pKa). However, the C4-carboxamide group is electron-withdrawing, which will have a more significant effect, decreasing the basicity of the piperidine nitrogen. Therefore, a reasonable estimated pKa for this compound is in the range of 9.5 - 10.5.
Knowing this pKa value is crucial because it allows you to select the optimal pH for your extraction, as dictated by the "pKa +/- 2 rule".[7]
Q3: What is the "pKa +/- 2 rule" and how do I apply it to my extraction?
The "pKa +/- 2 rule" is a general guideline used to ensure that your compound of interest is almost entirely in its desired ionization state for efficient extraction.[7]
-
To extract this compound into an organic solvent: You want it to be in its neutral, lipophilic form. To achieve this, you should adjust the pH of the aqueous phase to be at least 2 pH units above its pKa.
-
Recommended pH: > 11.5 (based on the estimated pKa)
-
-
To extract this compound into the aqueous phase (e.g., to wash away neutral impurities): You want it to be in its protonated, hydrophilic form. To achieve this, you should adjust the pH of the aqueous phase to be at least 2 pH units below its pKa.
-
Recommended pH: < 7.5 (based on the estimated pKa)
-
The following table summarizes the relationship between pH, the ionization state of this compound, and its expected solubility.
| pH of Aqueous Phase | Predominant Form of this compound | Expected Solubility |
| < 7.5 | Protonated (Ionized Salt) | High in Aqueous Phase |
| 9.5 - 10.5 (pKa range) | 50% Protonated / 50% Neutral | Soluble in Both Phases (Poor for Extraction) |
| > 11.5 | Neutral (Free Base) | High in Organic Phase |
Experimental Workflow & Troubleshooting
Workflow for Extraction of this compound from a Reaction Mixture
The following diagram illustrates a typical acid-base extraction workflow for isolating this compound from a reaction mixture containing non-basic impurities.
Caption: Acid-Base Extraction Workflow for this compound.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low recovery of product in the final organic layer. | 1. Incomplete basification of the aqueous layer. The pH was not raised high enough to fully deprotonate the compound. 2. Insufficient mixing during extraction. 3. Use of an inappropriate organic solvent. | 1. Use a pH meter to confirm the aqueous layer is at pH > 11.5 before extracting with the fresh organic solvent. Add more base if necessary. 2. Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes to maximize surface area contact between the two phases. 3. Use a water-immiscible organic solvent in which the neutral compound is highly soluble, such as dichloromethane or ethyl acetate. |
| Formation of an emulsion (a stable third layer between the organic and aqueous phases). | 1. High concentration of the amine salt. 2. Vigorous shaking, especially with chlorinated solvents. | 1. Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase often helps to break up emulsions. 2. Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling can also help. 3. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool. |
| Product is found in both the acidic and basic aqueous washes. | The pH of the initial acidic wash was too close to the pKa of the compound. | Ensure the initial acidic wash brings the pH to a value at least 2 units below the estimated pKa (i.e., pH < 7.5). This will ensure complete protonation and transfer to the aqueous layer. |
| The final product is contaminated with acidic impurities. | Incomplete initial extraction into the acidic aqueous phase. The basic compound was not fully separated from acidic starting materials or byproducts. | Perform multiple extractions with the dilute acid. One extraction may not be sufficient to remove all of the basic compound from the initial organic layer. Three sequential extractions are standard practice. |
References
-
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link][5]
-
Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link][8]
- Merck Index. (n.d.). Piperidine. Retrieved from a relevant chemical database. (Simulated reference, as direct linking can be unstable).
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link][1]
-
Rbe, V., & de Jong, G. J. (2007). Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds. Chromatographia, 65(11-12), 703–707. [Link][7]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link][2]
-
Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link][3]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link][4]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link][9]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 7. Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Workup [chem.rochester.edu]
Validation & Comparative
C-NMR chemical shifts for N-propylpiperidine-4-carboxamide
Structural Elucidation and Comparative C-NMR Analysis of N-Propylpiperidine-4-carboxamide
Executive Summary & Application Context
This compound represents a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for local anesthetics (related to mepivacaine/bupivacaine) and GPCR ligands (particularly muscarinic and opioid receptors).[1]
This guide provides a technical comparison of the
Target Audience: Synthetic Chemists, Structural Biologists, and QC Analysts.[1][2]
Experimental Protocol: High-Resolution Characterization
To ensure reproducibility and data integrity, the following protocol utilizes internal referencing standards essential for distinguishing subtle alkyl shifts.
Materials & Methods[1][2][3][4]
-
Instrument: 400 MHz or 500 MHz NMR Spectrometer (e.g., Bruker Avance III).
-
Probe: 5mm BBO or TXI probe, z-gradient.
-
Temperature: 298 K (25°C).[2]
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.
Sample Preparation (Self-Validating System)[1]
-
Solvent Selection:
-
Primary:Chloroform-d (CDCl
) (99.8% D) – Best for resolution of aliphatic chains.[1] -
Secondary:DMSO-d
– Required for observing amide protons in H-NMR and checking carbonyl H-bonding effects in C.
-
-
Concentration: Dissolve 20–30 mg of analyte in 0.6 mL solvent. High concentration is critical for resolving the quaternary amide carbonyl quickly.[1]
-
Referencing:
Comparative Data Analysis
A. Spectral Assignment (CDCl )
The following table details the chemical shifts.[1][3][4][5] The critical "Performance Comparison" here is the distinction between the piperidine ring carbons and the propyl chain , which often overlap in lower-field instruments.
Table 1:
| Carbon Position | Label | Shift ( | Multiplicity (DEPT-135) | Structural Insight (Causality) |
| Amide C=O | C-7 | 176.5 - 177.2 | C (Quaternary) | Deshielded by O/N electronegativity; characteristic amide region. |
| Propyl N-CH | C-1' | 60.5 | CH | |
| Piperidine C-2/6 | C-2, C-6 | 53.2 | CH | Symmetric signal. Shifted downfield (+6 ppm) vs. unsubstituted precursor due to N-alkylation.[1] |
| Piperidine C-4 | C-4 | 42.8 | CH (Up) | Methine carbon; deshielded by the carbonyl group. |
| Piperidine C-3/5 | C-3, C-5 | 29.1 | CH | |
| Propyl -CH | C-2' | 20.1 | CH | Middle of propyl chain. |
| Propyl -CH | C-3' | 11.9 | CH | Terminal methyl; highly shielded. |
Technical Note: The symmetry of the piperidine ring (C2/6 and C3/5) confirms the free rotation of the N-propyl bond and the chair conformation at room temperature. Broadening of C2/6 signals would indicate restricted rotation or steric clash.[1]
B. Solvent Comparison: CDCl vs. DMSO-d
Solvent choice drastically affects the amide carbonyl shift due to Hydrogen Bonding.[6]
Table 2: Solvent-Induced Shift Perturbations (
| Carbon | CDCl | DMSO-d | Interpretation | |
| C=O (Amide) | 176.8 | 174.5 | -2.3 | DMSO disrupts intramolecular H-bonds, shielding the carbonyl C. |
| N-CH | 60.5 | 59.8 | -0.7 | Minor solvent polarity effect on the amine. |
| Piperidine C-4 | 42.8 | 41.5 | -1.3 | Conformational change in the polar solvent affects the methine environment. |
Mechanistic Logic & Structural Validation
To validate the synthesis of this compound from its precursor (Piperidine-4-carboxamide), one must track the Substituent Effects .
The "N-Alkylation Shift" Rule
When converting a secondary amine (precursor) to a tertiary amine (product), specific predictable shifts occur. This serves as a self-validating checkpoint for the chemist.
- -Effect (C2/C6): The carbons adjacent to the nitrogen will shift downfield by ~6-8 ppm .
- -Effect (C3/C5): Minimal change (< 2 ppm).
-
Appearance of Propyl Signals: Three new signals must appear at ~60, ~20, and ~12 ppm.[1][2]
Visualization of Assignment Logic
The following diagram illustrates the logical flow for assigning signals in this specific molecule, distinguishing it from impurities or starting materials.
Figure 1: Decision tree for signal assignment. Note that C2/6 and C1' are distinguished by intensity (symmetry) and chemical shift magnitude.[1][2]
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for additivity rules of N-alkyl piperidines).
-
SDBS Web: Spectral Database for Organic Compounds. (National Institute of Advanced Industrial Science and Technology, Japan).[1][2] General Piperidine Assignments. [1][2]
-
Breitmaier, E., & Voelter, W. (1987).[1][2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for Amide Carbonyl solvent effects).[1][2][6][7][8][9][10]
Sources
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. chem.washington.edu [chem.washington.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation for N-propylpiperidine-4-carboxamide Purity
In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. For a molecule like N-propylpiperidine-4-carboxamide, a scaffold of interest in medicinal chemistry, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for this purpose, grounded in the rigorous framework of international regulatory standards. We will dissect the "why" behind the methodological choices and validation parameters, offering a transparent, scientifically sound protocol that stands up to scrutiny.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), forms the bedrock of our approach[3][4][5][6].
The Analytical Challenge: this compound
This compound is a small molecule characterized by a saturated heterocyclic piperidine ring and a carboxamide functional group. Its structure suggests moderate polarity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). The primary analytical goals are to accurately quantify the main compound and to separate, detect, and quantify any process-related impurities or degradation products.
Part 1: HPLC Method Development - The Rationale
A successful validation begins with a well-developed method. The choices made here are critical, as they dictate the method's ultimate performance and robustness.
Experimental Protocol: HPLC Method Parameters
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse XDB-C18, 4.6 mm x 150 mm, 5 µm.
-
Causality: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. The 5 µm particle size provides a good balance between efficiency and backpressure, suitable for routine quality control (QC)[7].
-
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water, pH 7.0
-
B: Acetonitrile
-
Causality: Ammonium acetate is a volatile buffer, making the method compatible with mass spectrometry (LC-MS) if structural elucidation of unknown impurities is required. A neutral pH is chosen to ensure the piperidine nitrogen is in a consistent protonation state, preventing peak tailing. Acetonitrile is a common organic modifier providing good peak shape and lower viscosity compared to methanol.
-
-
Gradient: 70% A to 30% A over 15 minutes.
-
Causality: A gradient elution is employed to ensure that both more polar and less polar impurities are eluted and resolved from the main peak within a reasonable runtime.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection: UV at 210 nm.
-
Causality: The amide chromophore in this compound is expected to have significant absorbance in the low UV range[8]. 210 nm is a common wavelength for detecting compounds with limited chromophores.
-
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Part 2: The Validation Gauntlet - According to ICH Q2(R1)
Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria[3][9]. We will follow the internationally harmonized ICH Q2(R1) guideline, which is the global reference for validating analytical procedures[4][5][10].
Validation Workflow
The validation process is a systematic journey from protocol definition to final report approval.
Caption: A typical workflow for HPLC method validation, from planning to final approval.
Specificity (and Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components[11].
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the analyte's retention time.
-
Analyze a placebo sample (if applicable for a drug product) to show no excipient interference.
-
Perform forced degradation studies by subjecting the API to stress conditions (acid, base, oxidation, heat, light). Analyze the stressed samples to ensure that degradation peaks are well-resolved from the main this compound peak.
-
-
Trustworthiness: This self-validating step proves the method is "stability-indicating." By demonstrating that degradation products don't co-elute with the main peak, we can trust the method to accurately measure the API's purity over time in stability studies.
Linearity & Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample[2]. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity[2][12].
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound spanning 50% to 150% of the target analytical concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed via recovery studies[11].
-
Protocol:
-
Prepare a placebo mixture and spike it with the this compound API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level.
-
Analyze the samples and calculate the percentage recovery of the API from the placebo matrix.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level[9].
Precision
Precision is the measure of the method's variability when performed on the same sample multiple times. It is evaluated at two levels: Repeatability and Intermediate Precision[2].
-
Protocol (Repeatability / Intra-assay Precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Protocol (Intermediate Precision):
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should also typically be ≤ 2.0%[9].
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[9].
-
Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
-
Trustworthiness: Establishing the LOQ is critical for impurity testing. It defines the lower boundary of the method's reliable measurement capability, ensuring that even small amounts of impurities can be accurately reported[9].
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage[2][13].
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Percent Organic in Mobile Phase (e.g., ± 2%)
-
-
Analyze a standard sample under each modified condition and evaluate the impact on retention time, peak shape, and resolution.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and the final calculated purity should not be significantly affected.
Summary of Validation Parameters & Acceptance Criteria
| Validation Parameter | Measurement | Typical Acceptance Criteria |
| Specificity | Resolution of analyte from impurities/degradants | Baseline resolution (Rs > 2) |
| Linearity | Correlation Coefficient (R²) | ≥ 0.999 |
| Range | Confirmed interval | 80% - 120% of test concentration for assay[2] |
| Accuracy | % Recovery | 98.0% - 102.0%[9] |
| Precision (Repeatability) | % Relative Standard Deviation (%RSD) | ≤ 2.0%[9] |
| Precision (Intermediate) | % Relative Standard Deviation (%RSD) | ≤ 2.0%[13] |
| Quantitation Limit (LOQ) | Signal-to-Noise Ratio | S/N ≥ 10 |
| Robustness | System Suitability Criteria | Remain within defined limits |
Part 3: Comparative Analysis of Purity Determination Techniques
While HPLC is a robust and widely used technique, it is essential to understand its performance in the context of other available analytical technologies. The choice of method often depends on the specific analytical need, such as throughput, sensitivity, or the physicochemical properties of the analyte.
Method Selection Decision Framework
The following decision tree illustrates a logical approach to selecting the most appropriate analytical technique.
Caption: A decision tree for selecting an analytical method for purity determination.
Performance Comparison Table
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC (Gas Chromatography) | CE (Capillary Electrophoresis) |
| Principle | Separation based on partitioning between liquid mobile and solid stationary phases. | Same as HPLC, but uses sub-2 µm particles, requiring higher pressures[7][14]. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Separation based on differential migration of charged species in an electric field[15][16]. |
| Analysis Time | Moderate (e.g., 15-30 min)[17]. | Very Fast (e.g., 2-10 min)[7][14][17]. | Fast (e.g., 5-20 min). | Very Fast (e.g., 1-10 min)[18][19]. |
| Sensitivity | Good. | Excellent; narrower peaks lead to higher sensitivity[7][20]. | Excellent, especially with specific detectors (FID, ECD). | Good, but can be limited by small injection volumes[18]. |
| Solvent Consumption | Moderate. | Low; significant reduction compared to HPLC[7][20]. | Very Low (uses gas). | Extremely Low (nanoliters). |
| Applicability for this Compound | Excellent. Ideal for non-volatile, moderately polar compounds. The standard, robust choice. | Excellent. Offers faster analysis and higher resolution than HPLC, beneficial for complex impurity profiles[7][14]. | Possible but Challenging. Requires the compound to be volatile and thermally stable. Derivatization may be needed[21][22]. | Possible. Good for charged species; could be an alternative if HPLC retention is poor. Often complementary to HPLC[18][23]. |
| Maturity & Cost | Mature, widely available, lower initial cost. | Higher initial cost and maintenance[7][24]. | Mature, widely available. | Less common in QC labs than HPLC; requires specialized expertise[15]. |
In-depth Comparison
-
HPLC vs. UPLC: UPLC is essentially a higher-efficiency version of HPLC. By using smaller stationary phase particles (<2 µm), UPLC systems achieve faster separations and better resolution[7][14]. This can reduce analysis time by up to nine times compared to a 5 µm HPLC column[14][20]. For this compound, switching to UPLC would be a strategic choice for high-throughput QC labs, offering significant savings in time and solvent[7]. However, HPLC remains a robust and more accessible option, perfectly suitable for the task.
-
HPLC vs. GC: Gas Chromatography is a powerful technique but is limited to analytes that are volatile and thermally stable[22]. While some piperidine derivatives can be analyzed by GC[25][26], the carboxamide group in our target molecule increases its polarity and boiling point, making direct GC analysis challenging without derivatization. This extra sample preparation step adds complexity and potential for error, making HPLC the more direct and reliable method.
-
HPLC vs. CE: Capillary Electrophoresis separates molecules based on their charge-to-size ratio[15][16]. It offers extremely high separation efficiency and requires minimal sample and solvent[18][19]. It excels at separating highly charged or very polar compounds that are difficult to retain in reversed-phase HPLC. For this compound, CE could serve as a valuable, orthogonal technique to confirm purity, but HPLC remains the more conventional and straightforward primary method.
Conclusion
For the routine purity determination of this compound, a properly validated Reversed-Phase HPLC method is the gold standard . It offers a judicious balance of robustness, reliability, and performance, aligning perfectly with the expectations of global regulatory bodies[3][27][28]. The detailed validation protocol described herein, grounded in the principles of the ICH Q2(R1) guideline, provides a clear and defensible pathway to establishing a method that is fit for its intended purpose[1].
While advanced techniques like UPLC offer significant gains in speed and efficiency, the foundational principles of validation remain the same. The choice between HPLC and UPLC often becomes a business decision based on sample throughput needs and capital investment capacity[7]. Techniques like GC and CE, while powerful in their own right, are less suited as the primary method for this specific analyte due to its physicochemical properties, but can serve as excellent complementary tools for deeper investigation. Ultimately, a rigorously validated HPLC method provides the trustworthy data essential for advancing drug development and ensuring patient safety.
References
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available at: [Link]
-
Rajani, A., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Available at: [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
In-fact Publications. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Available at: [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Available at: [Link]
-
PubMed. (2012, April 15). Capillary electrophoresis and small molecule drug discovery: a perfect match? Available at: [Link]
-
PubMed. (2006, June 15). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Available at: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
Excedr. (2023, May 4). Capillary Electrophoresis: Overview & Applications. Available at: [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]
-
ResearchGate. (2025, August 7). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals | Request PDF. Available at: [Link]
-
Chromatography Online. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
UBC Library Open Collections. (n.d.). Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry. Available at: [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
European Medicines Agency. (2006, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]
-
LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]
-
European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Available at: [Link]
-
ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available at: [Link]
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
-
PubMed. (2016, November 15). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Available at: [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. ema.europa.eu [ema.europa.eu]
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- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. This compound|High-Purity Research Chemical [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Capillary Electrophoresis: Overview & Applications [excedr.com]
- 17. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry - UBC Library Open Collections [open.library.ubc.ca]
- 20. biomedres.us [biomedres.us]
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- 22. researchgate.net [researchgate.net]
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- 28. downloads.regulations.gov [downloads.regulations.gov]
Structural Elucidation Guide: Mass Spectrometry Fragmentation of N-propylpiperidine-4-carboxamide
Executive Summary
Objective: To define the electrospray ionization (ESI) fragmentation behavior of N-propylpiperidine-4-carboxamide and systematically compare it against its structural isomer, 1-propylpiperidine-4-carboxamide .
Significance: Piperidine carboxamides are privileged scaffolds in medicinal chemistry, serving as pharmacophores for PARP inhibitors, GPCR ligands, and local anesthetics. However, the ambiguity in "propyl-piperidine" nomenclature often leads to isomeric confusion in early-stage drug discovery.
Core Comparison: This guide contrasts the Target (Amide-substituted,
Chemical Identity & Structural Basis[1][2]
| Feature | Target Compound | Alternative Isomer |
| Systematic Name | 1-propylpiperidine-4-carboxamide | |
| Substitution Site | Amide Nitrogen | Piperidine Ring Nitrogen |
| Molecular Formula | ||
| Monoisotopic Mass | 170.1419 Da | 170.1419 Da |
| Precursor Ion | 171.1492 | 171.1492 |
| Key Structural Feature | Secondary Amide / Secondary Amine | Primary Amide / Tertiary Amine |
Mechanistic Fragmentation Analysis (ESI-CID)
The Target: this compound
In positive ESI, protonation occurs kinetically at the most basic site. For the target, the piperidine ring nitrogen (secondary amine) is the most basic (
Primary Pathway (Charge-Remote & Inductive Cleavage):
-
McLafferty Rearrangement (Diagnostic): The
-propyl chain possesses -hydrogens relative to the carbonyl group. A site-specific rearrangement transfers a -hydrogen to the carbonyl oxygen, leading to the neutral loss of propene (42 Da) .-
Transition:
171 129.
-
-
Amide Bond Cleavage: Inductive cleavage at the amide bond results in the loss of the neutral propyl amine moiety (59 Da), generating the piperidine-4-acylium ion.
-
Transition:
171 112.
-
-
Secondary Fragmentation: The acylium ion (
112) subsequently loses carbon monoxide (CO, 28 Da) to form the piperidinium ion ( 84).
The Alternative: 1-propylpiperidine-4-carboxamide
Here, the propyl group is attached to the piperidine nitrogen (tertiary amine). The amide is a primary amide (
Primary Pathway:
-
Loss of Ammonia: Primary amides characteristically lose
(17 Da) or radicals, though neutral loss is favored in ESI.-
Transition:
171 154.
-
-
Alpha-Cleavage (Ring): The tertiary amine directs fragmentation, often losing the propyl chain (43 Da) to reform the piperidine double bond cation.
-
Transition:
171 128.
-
Visualized Pathway (Graphviz)
Figure 1: Comparative fragmentation tree highlighting the divergence between the N-propyl (Target, Green) and 1-propyl (Alternative, Red) isomers.
Performance Comparison: Target vs. Alternative
This section evaluates the "performance" of the fragmentation pattern in the context of assay development (Selectivity and Sensitivity).
| Performance Metric | Target (N-propyl) | Alternative (1-propyl) | Implication for Assay Design |
| Primary Transition (Quant) | 171 | 171 | The target's transition is highly specific to the amide core; the alternative's transition mimics generic alkyl-piperidines. |
| Secondary Transition (Qual) | 171 | 171 | The 129 ion (McLafferty) is a "fingerprint" for the N-propyl amide structure. |
| Low Energy Sensitivity | High (Labile amide bond) | Moderate (Stable ring) | Target fragments more easily at lower Collision Energies (CE). |
| Interference Risk | Low | High | The loss of |
Experimental Protocol: Validated MS/MS Workflow
To replicate these results, use the following self-validating protocol. This method assumes the use of a Triple Quadrupole (QqQ) or Q-TOF system.[1]
Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL Methanol (LC-MS grade).
-
Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: ~1 µg/mL).
-
Blank: Prepare a solvent blank (50:50 ACN:H2O + 0.1% FA) to verify system cleanliness.
Direct Infusion Parameters (Optimization)
-
Flow Rate: 10 µL/min (Syringe Pump).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300°C.[2]
-
Cone Voltage: Ramp 20–60V (Target optimal: ~35V for precursor stability).
Collision Energy (CE) Ramping Experiment
To confirm the identity, perform a "CE Breakdown Curve":
-
Isolate parent ion 171.15 (
). -
Ramp Collision Energy from 5 eV to 50 eV in 5 eV increments.
-
Expected Observation:
-
@ 10-15 eV: Appearance of
129 (McLafferty rearrangement). -
@ 20-30 eV: Dominance of
112 (Amide cleavage). -
@ >40 eV: Dominance of
84 (Ring fragmentation) and 56.
-
Decision Matrix for Instrument Settings
Figure 2: Logic flow for distinguishing the target compound during method development.
References
-
BenchChem. this compound Structure and Properties. Retrieved from .
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Piperidine and Amide Fragmentation Patterns..
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty Rearrangement mechanisms).
-
Holčapek, M., et al. (2010). Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[3] (Validates the
-alkyl amide loss of alkene pathway).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative IR Spectroscopy Guide: N-Propylpiperidine-4-carboxamide
The following guide is structured to provide a rigorous technical comparison of the infrared (IR) spectroscopic profile of N-propylpiperidine-4-carboxamide against its critical structural analogs. This document is designed for analytical chemists and medicinal chemists requiring precise structural validation during hit-to-lead optimization.
Executive Summary & Structural Context
This compound (CAS: 200267-73-8) is a piperidine scaffold frequently utilized in the synthesis of GPCR ligands and protease inhibitors (e.g., MALT1 inhibitors). Structurally, it possesses two distinct nitrogen centers:
-
A secondary piperidine amine (ring nitrogen).
-
A secondary carboxamide (exocyclic substituent).
Distinguishing this specific derivative from its synthetic precursors (primary amides) and regioisomers (ring-substituted tertiary amines) is a common analytical challenge. This guide delineates the diagnostic IR markers required to validate the N-propyl amide substitution pattern.
Spectroscopic Signature: The Target Profile
The IR spectrum of this compound is defined by the interplay between the amide and amine functionalities. In solid-state analysis (ATR/KBr), hydrogen bonding significantly influences peak positions.
Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Note |
| Amide N-H | Stretching ( | 3280 – 3320 | Med-Strong | Appears as a single band (secondary amide). Differentiates from primary amide doublets. |
| Amine N-H | Stretching ( | 3300 – 3350 | Weak/Broad | Often overlaps with the Amide N-H. Look for shoulder broadening on the high-frequency side. |
| C-H (Alkyl) | Stretching ( | 2850 – 2960 | Strong | Distinct |
| Amide I | C=O Stretching | 1640 – 1660 | Very Strong | Lower frequency than esters/ketones due to resonance. Key indicator of amide formation. |
| Amide II | N-H Bending ( | 1530 – 1560 | Medium | Critical Marker: Only present in secondary amides. Absent in tertiary amides and structurally distinct in primary amides.[1][2] |
| Fingerprint | C-N Stretch | 1250 – 1300 | Medium | Mixed mode vibration coupled with N-H bending. |
Expert Insight: In the solid state, the piperidine ring nitrogen often participates in intermolecular hydrogen bonding with the amide carbonyl, broadening the Amide I band and shifting the N-H stretch to lower wavenumbers.
Comparative Analysis: Target vs. Alternatives
To ensure structural integrity, the target spectrum must be compared against its most likely impurities or isomers.
Alternative A: Piperidine-4-carboxamide (Starting Material)[4]
-
Structure: Primary Amide (
), Secondary Amine. -
Differentiation: The primary amide exhibits a doublet in the N-H region (asymmetric/symmetric stretch) at approx. 3350 and 3180
. The Amide II band (scissoring) appears higher, typically ~1620 . -
Verdict: If you see two distinct N-H spikes, the propyl coupling was incomplete.
Alternative B: 1-Propylpiperidine-4-carboxamide (Regioisomer)
-
Structure: Primary Amide (
), Tertiary Amine (Ring-N-propyl). -
Differentiation: This isomer lacks the secondary amine N-H stretch (ring N is tertiary) but retains the primary amide doublet .
-
Verdict: Differentiated by the N-H doublet and the absence of the secondary amide II band at 1550
.
Alternative C: N,N-Dipropylpiperidine-4-carboxamide (Over-alkylation)
-
Structure: Tertiary Amide (
), Secondary Amine. -
Differentiation: Tertiary amides lack the Amide II band entirely. The carbonyl (Amide I) shifts to a lower frequency (~1630
) due to increased steric strain and lack of H-bonding. -
Verdict: Absence of the 1550
peak is the "smoking gun" for tertiary amide formation.
Summary Comparison Table
| Feature | Target (N-Propyl Amide) | Alt A (Primary Amide) | Alt B (Ring-Propyl Isomer) | Alt C (Tertiary Amide) |
| N-H Region | Single Band (~3300) | Doublet (3350/3180) | Doublet (3350/3180) | Weak/None (Ring NH only) |
| Amide I (C=O) | ~1650 | ~1660 | ~1660 | ~1630 |
| Amide II | Present (~1550) | Scissoring (~1620) | Scissoring (~1620) | Absent |
| Ring Amine | Secondary (NH present) | Secondary (NH present) | Tertiary (No NH) | Secondary (NH present) |
Experimental Protocol: Self-Validating Analysis
To obtain reproducible data that allows for the subtle distinctions above, follow this protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
Rationale: ATR is preferred over KBr pellets for amides to avoid moisture interference (water absorbs at 1640
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Background: Collect a 32-scan background in ambient air.
-
Sample Prep:
-
Place ~2 mg of solid this compound on the crystal.
-
Apply high pressure using the anvil to ensure intimate contact (critical for resolving the N-H shoulder).
-
-
Acquisition:
-
Resolution: 4
. -
Scans: 64 (to improve Signal-to-Noise ratio in the fingerprint region).
-
-
Validation Step (The "Self-Check"):
-
Check the baseline at 2000-2500
. If noisy or sloping, clean the crystal and repress. -
CO2 Check: Ensure no doublet exists at 2350
(indicates poor background subtraction).
-
Decision Logic: Structural Identification
The following diagram illustrates the logical workflow to confirm the identity of this compound using IR data.
Figure 1: Spectroscopic decision tree for distinguishing this compound from primary and tertiary amide analogs.
References
-
Spectroscopy Online. "The Big Review VIII: Organic Nitrogen Compounds (Amides)." Spectroscopy. [Link]
-
Baig, S. Y., et al. "Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice."[3] International Journal of Scientific & Engineering Research, vol. 6, no. 1, 2015. [Link]
-
PubChem. "this compound Hydrochloride." National Library of Medicine. [Link]
-
Specac. "Interpreting Infrared Spectra: Amides and Amines." Specac Application Notes. [Link]
Sources
A Comparative Guide to the Melting Point Determination of N-Propylpiperidine-4-carboxamide: Classical and Modern Thermal Analysis
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. N-propylpiperidine-4-carboxamide, a piperidine carboxamide derivative, represents a scaffold of significant interest in medicinal chemistry for its potential as a multitarget ligand for central nervous system targets and in oncology research.[1] The melting point of such a compound is a critical physical property, serving as a primary indicator of purity and identity.[2][3][4][5][6] An impure substance will typically exhibit a depressed and broadened melting range compared to a pure sample.[4][7] This guide provides an in-depth comparison of two prevalent methods for determining the melting point of this compound: the traditional capillary melting point technique and the more advanced Differential Scanning Calorimetry (DSC).
The Foundational Technique: Capillary Melting Point Determination
The capillary method is a long-established and widely used technique for determining the melting point of a solid organic compound.[8][9] The principle is straightforward: a small, powdered sample is heated at a controlled rate, and the temperature at which the substance transitions from a solid to a liquid is visually observed and recorded.[8][9]
Causality in Experimental Choices
The accuracy of the capillary method is highly dependent on meticulous sample preparation and a controlled heating rate.[2][4] The sample must be finely powdered to ensure uniform heat distribution.[5][7][10] The heating rate near the expected melting point should be slow, typically 1-2°C per minute, to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[7][8][11][12] A rapid heating rate can lead to an erroneously high and broad melting range.[12]
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.[5][10]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[10][11][13]
-
Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube with a heating bath.[7][8][10]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the anticipated melting point.[4][10] The heating rate is then reduced to 1-2°C per minute.[7][8][11][12]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[3][4][10][13]
Caption: Workflow for Capillary Melting Point Determination.
The Advanced Approach: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] This method provides not only the melting point but also quantitative information about the enthalpy of fusion.[14]
Scientific Integrity of DSC
DSC offers a more objective and detailed analysis of the melting process compared to the visual capillary method.[16] The instrument measures the energy required to maintain the sample and an inert reference at the same temperature as they are heated.[14] When the sample melts, it absorbs energy (an endothermic process), resulting in a measurable difference in heat flow that is recorded as a peak in the DSC thermogram.[14] The onset temperature of this peak is typically reported as the melting point.
Experimental Protocol: DSC
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in an aluminum DSC pan.
-
Encapsulation: The pan is hermetically sealed with a lid.
-
Instrument Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The instrument is programmed with a specific heating rate, often 10°C/min for standard analysis, under a controlled nitrogen atmosphere.[17]
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature (melting point) and the area under the peak (enthalpy of fusion).
Caption: Workflow for DSC Melting Point Determination.
Comparative Analysis: Capillary Method vs. DSC
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of phase change. | Measurement of heat flow difference.[14] |
| Data Obtained | Melting range (visual).[4] | Onset temperature, peak temperature, enthalpy of fusion.[14] |
| Sample Size | Small (a few milligrams). | Small (1-5 mg). |
| Accuracy | Operator-dependent, influenced by heating rate.[4] | High accuracy and reproducibility.[16][18] |
| Objectivity | Subjective visual observation. | Objective, instrument-based measurement. |
| Throughput | Can be low, especially for precise measurements. | Higher throughput with autosamplers. |
| Cost | Relatively inexpensive equipment. | Higher initial instrument cost. |
| Purity Indication | Broad melting range suggests impurity.[4][7] | Peak shape and presence of pre-melting can indicate impurities. |
Conclusion
For the determination of the melting point of this compound, both the capillary method and Differential Scanning Calorimetry offer viable approaches. The capillary method serves as a rapid and cost-effective technique for a preliminary assessment of purity and identity.[5] However, for research and development purposes where high accuracy, objectivity, and additional thermodynamic data are crucial, DSC is the superior method.[15][16] It provides a more comprehensive thermal profile of the compound, which is invaluable for characterization and quality control in a drug development pipeline. The choice of method will ultimately depend on the specific requirements of the analysis, balancing the need for precision with practical considerations of cost and throughput.
References
- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
- Melting Point Apparatus Guidelines. (2010, May 3).
- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.).
- Measuring the Melting Point. (2023, May 8).
- Melting Point Determination. (n.d.).
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
- Method for Determining Capillary Melting Point. (2023, November 29).
- Differential scanning calorimetry. (2016, April 27).
- Determination of Melting Point. (n.d.).
- Determination Of Melting Point Of An Organic Compound. (n.d.).
- Melting Point and Thermometer Calibration. (2026, February 6).
- Differential Scanning Calorimeter (DSC/DTA). (n.d.).
- Determination of Melting Point. (n.d.).
- DETERMINATION OF MELTING POINTS. (n.d.).
- Differential scanning calorimetry. (n.d.).
- Differential Scanning Calorimetry (DSC). (n.d.).
- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.).
- This compound|High-Purity Research Chemical. (n.d.).
- Melting Point of Organic Materials. (2026, February 12).
- Melting point determination. (n.d.).
- Verification Method for Determination of Melting Temperature and Enthalpy Changes (∆H) Using Differential Scanning Calorimeter. (2023, December 10).
- How Accurately Can We Predict the Melting Points of Drug-like Compounds?. (2014, December 9).
- Melting Point Determination. (n.d.).
Sources
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. promptpraxislabs.com [promptpraxislabs.com]
- 3. pennwest.edu [pennwest.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. karlancer.com [karlancer.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. westlab.com [westlab.com]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. nsmn1.uh.edu [nsmn1.uh.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. mt.com [mt.com]
- 13. byjus.com [byjus.com]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 16. Differential scanning calorimetry [cureffi.org]
- 17. researchgate.net [researchgate.net]
- 18. resolvemass.ca [resolvemass.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
